Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Description
Properties
IUPAC Name |
1-(oxolan-2-yl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1,3,5,7,11,13H,2,4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWNGJAZCOFDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Abstract
This in-depth technical guide provides a detailed examination of the synthetic pathway for Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary focus of this document is the elucidation of a robust and efficient synthesis strategy centered around the widely applicable reductive amination reaction. This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters influencing reaction outcomes. The content is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of this compound
This compound incorporates three key pharmacophoric elements: a pyridine ring, a tetrahydrofuran moiety, and a secondary amine linker. This unique combination of functional groups makes it a valuable scaffold in the design of novel therapeutic agents. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, the tetrahydrofuran group can influence solubility and metabolic stability, and the secondary amine provides a key point for further functionalization and interaction with biological targets. While specific applications are diverse, related structures have been investigated for a range of biological activities. The efficient and scalable synthesis of this molecule is therefore a critical step in enabling its further investigation and potential development.
Strategic Synthesis Pathway: Reductive Amination
Among the various methods for C-N bond formation, reductive amination stands out as one of the most versatile and widely employed strategies for the synthesis of secondary and tertiary amines.[1][2] This method typically involves the reaction of a carbonyl compound with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3] For the synthesis of this compound, the most logical and efficient approach is the reductive amination of 3-pyridinecarboxaldehyde with tetrahydrofurfurylamine.
The overall transformation can be depicted as follows:
Figure 1: Overall synthetic transformation via reductive amination.
This approach is favored due to the commercial availability of the starting materials and the high chemoselectivity and yields typically associated with modern reductive amination protocols.
Mechanistic Insights
The reductive amination process proceeds in two key stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (tetrahydrofurfurylamine) on the carbonyl carbon of the aldehyde (3-pyridinecarboxaldehyde). This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration of the resulting hemiaminal intermediate yields the corresponding imine.
-
Reduction: The imine intermediate is then reduced to the final secondary amine. This reduction is carried out in the same reaction vessel using a selective reducing agent that preferentially reduces the C=N double bond of the imine over the C=O double bond of the starting aldehyde.
Figure 2: Mechanistic steps of reductive amination.
Experimental Protocol: A Field-Proven Methodology
The following protocol outlines a reliable method for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | ≥98% | Sigma-Aldrich |
| Tetrahydrofurfurylamine | C₅H₁₁NO | 101.15 | ≥99% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | ≥95% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |
| Acetic Acid, glacial | C₂H₄O₂ | 60.05 | ≥99.7% | VWR Chemicals |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. To this solution, add tetrahydrofurfurylamine (1.05 eq) in one portion.
-
Acid Catalyst: Add glacial acetic acid (0.1 eq) to the reaction mixture. The acetic acid serves to catalyze the formation of the imine intermediate.[3]
-
Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution. The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue the addition until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Figure 3: Experimental workflow for the synthesis.
Characterization
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Alternative Synthetic Considerations
While reductive amination with STAB is a highly effective method, other approaches can also be considered depending on the scale and available resources.
-
Catalytic Hydrogenation: The imine intermediate can be reduced using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[5][6] This method is often used in industrial settings due to its cost-effectiveness and high atom economy. However, it requires specialized hydrogenation equipment.
-
Other Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) is another common reagent for reductive amination.[3] It is more stable in acidic conditions than sodium borohydride. However, due to the toxicity of cyanide, STAB is often preferred in a research setting. Sodium borohydride (NaBH₄) can also be used, but its reactivity is less selective, and it can reduce the starting aldehyde.[7]
Conclusion
The synthesis of this compound can be reliably achieved through a reductive amination strategy. The use of 3-pyridinecarboxaldehyde and tetrahydrofurfurylamine as starting materials, with sodium triacetoxyborohydride as the reducing agent, provides a high-yielding and selective pathway to the desired product. This technical guide offers a comprehensive and practical framework for the successful synthesis and purification of this valuable heterocyclic compound, empowering further research and development in the pharmaceutical sciences.
References
- Vertex AI Search. (2023). This compound hydrobromide.
- ChemBK. (2024). This compound.
- Wang, J.-P., et al. (2025). Toward scalable production of biobased N-substituted furfurylamines by engineered imine reductases.
- Ayedi, M. A., et al. (2012). Simple, novel synthesis of furfurylamine from furfural by one-pot reductive amination in water using zinc metal. J. Soc. Chim. Tunisie, 14, 13-20.
- BenchChem. (2025).
- Zuo, J., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7, 4129-4135.
- Di, J.-H., et al. (2021).
- Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society.
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- NIH. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- ResearchGate. (2020). Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)
- ResearchGate. (2025).
- Sciencemadness.org. (n.d.).
- Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group.
- MedPath. (n.d.). (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- Organic Chemistry Portal. (n.d.).
- PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
- Google Patents. (n.d.). CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine.
- YouTube. (2022).
- MDPI. (2022).
- Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
"Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. This molecule, possessing both a pyridine and a tetrahydrofuran moiety, represents a scaffold of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, characterization, and biological context, offering a foundational resource for researchers. While specific experimental data on the free base is limited in publicly accessible literature, this guide leverages data from its hydrobromide salt and analogous structures to provide a thorough profile.
Introduction and Molecular Overview
This compound is a secondary amine featuring a pyridine ring linked via a methylene bridge to a nitrogen atom, which is also bonded to a methyl group originating from a tetrahydrofuran ring. The presence of the basic pyridine nitrogen, the secondary amine, and the ether oxygen in the tetrahydrofuran ring imparts a unique combination of physicochemical properties, including potential for hydrogen bonding, metal coordination, and diverse chemical reactivity. These structural features make it a valuable building block in the synthesis of more complex molecules with potential pharmacological activities. The pyridine moiety is a common scaffold in numerous approved drugs, valued for its ability to improve water solubility and engage in various biological interactions.[1] Similarly, the tetrahydrofuran ring is a prevalent structural motif in natural products and pharmaceuticals.
Chemical Structure and Identification
The structural representation and key identifiers for this compound and its common salt form are detailed below.
Chemical Structure
Caption: 2D Structure of this compound.
Compound Identifiers
| Identifier | This compound (Free Base) | This compound hydrobromide |
| CAS Number | 519144-57-1[2] | 1185299-21-1[3] |
| IUPAC Name | N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-yl)methanamine | 1-(oxolan-2-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrobromide[3] |
| Molecular Formula | C₁₁H₁₆N₂O[2] | C₁₁H₁₇BrN₂O[3] |
| Molecular Weight | 192.26 g/mol [2] | 273.17 g/mol [3] |
| Canonical SMILES | C1CCOC(C1)CNCC2=CN=CC=C2 | C1CCOC(C1)CNCC2=CN=CC=C2.Br[3] |
| InChI Key | JDRBWFKDKIQFIE-UHFFFAOYSA-N | JDRBWFKDKIQFIE-UHFFFAOYSA-N[3] |
Physicochemical Properties
Available data on the physicochemical properties of the free base is limited. The compound is described as a white to light yellow crystalline solid.[4] It is soluble in most organic solvents, including ethanol, dichloromethane, and chloroform.[4] One commercial source reports a melting point of 82-85°C.[4] The hydrobromide salt form is utilized to enhance solubility in polar solvents and improve stability.[3]
Synthesis and Purification
Proposed Synthetic Protocol: Reductive Amination
This protocol is based on established methods for reductive amination and serves as a guiding framework for its synthesis.
Reaction Scheme:
Step-by-Step Methodology:
-
Imine Formation: To a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add (tetrahydrofuran-2-yl)methanamine (1.0-1.2 equivalents).
-
Reduction: After stirring for a period to allow for imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched, for example, by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis via reductive amination.
Spectroscopic Characterization
Detailed spectroscopic data for the free base is not widely published. However, characterization data for the hydrobromide salt (CAS 1185299-21-1) provides valuable insights into the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the hydrobromide salt, ¹H NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) is expected to show characteristic signals for the protons of the pyridine ring, the tetrahydrofuran ring, and the methylene bridges. Aromatic protons of the pyridine ring typically appear in the downfield region, between δ 7.36-8.66 ppm.[3] The H-2 proton of the pyridine ring is expected to be the most downfield signal, appearing as a doublet, while the H-6 proton would be a singlet.[3]
Mass Spectrometry (MS)
Mass spectrometric analysis of the hydrobromide salt shows a molecular ion peak corresponding to the free base, with an isotopic pattern characteristic of a bromine-containing compound (M+ and M+2 peaks).[3] The fragmentation pattern would be consistent with the cleavage of the bonds adjacent to the nitrogen atom and within the tetrahydrofuran ring.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its constituent functional groups:
-
Secondary Amine: The nitrogen atom is nucleophilic and basic. It can be expected to react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones. The basicity also allows for the formation of salts with acids, such as the hydrobromide salt.
-
Pyridine Ring: The pyridine ring is a π-deficient aromatic system. It is generally less reactive towards electrophilic aromatic substitution than benzene, with substitution favoring the 3- and 5-positions. The nitrogen atom in the ring can act as a nucleophile and a base, and can be quaternized with alkyl halides.
-
Tetrahydrofuran Ring: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
The compound should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.
Potential Applications and Biological Context
While no specific biological activity data for this compound has been published, its structural motifs are present in many biologically active compounds. This suggests several potential areas for research and development.
Pharmaceutical Development
Derivatives of this compound are considered candidates for the development of new therapeutic agents.[3]
-
Antihypertensive Activity: Similar structures have shown potential in lowering blood pressure.[3]
-
Antimicrobial Properties: The pyridine scaffold is a key component of many antibacterial and antifungal agents. Compounds with this core structure have demonstrated effectiveness against various microbial strains.[3][5]
-
Anticancer Activity: The cytotoxicity of related compounds has been investigated, showing promise for applications in cancer therapeutics.[3] Some pyridine-containing molecules act as kinase inhibitors, which are a major class of anticancer drugs.
Material Science
The functional groups present in the molecule make it a candidate for use in polymer synthesis, potentially contributing to materials with specific properties.[3] The pyridine and amine functionalities can also be used to create coordination polymers with interesting photoluminescent properties.[3]
Biochemical Research
As a biochemical tool, this compound could serve as a probe for studying protein-protein interactions or as a ligand for specific receptors or enzymes.[3]
Caption: Potential research applications stemming from the core structure.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid contact with skin and eyes, and prevent inhalation or ingestion. In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a heterocyclic compound with a combination of functional groups that make it a molecule of significant interest for further research. While detailed experimental data on the free base is sparse in the current literature, this guide has compiled the available information on its identity, properties, and a logical synthetic approach. The known biological activities of related pyridine and tetrahydrofuran-containing compounds suggest that this scaffold holds promise for the development of new pharmaceuticals and materials. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
-
This compound. (2024, April 10). ChemBK. Retrieved from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. bmse000834 P-xylene at BMRB [bmrb.io]
- 3. Buy this compound hydrobromide | 1185299-21-1 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates fundamental molecular information, outlines a robust synthetic methodology, predicts spectroscopic characteristics, discusses potential applications based on structurally related compounds, and provides essential safety protocols. While specific experimental data for the free base is not widely published, this guide synthesizes information from analogous structures and established chemical principles to provide a reliable resource for researchers.
Core Molecular Identity
The foundational step in understanding any chemical entity is to establish its precise molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and high-throughput screening assays.
Molecular Formula and Structure
This compound is registered under CAS Number 519144-57-1. Through verification across multiple chemical databases, the definitive molecular formula has been established.[1]
-
Molecular Formula: C₁₁H₁₆N₂O
The structure consists of a pyridine ring linked via a methylene bridge to a secondary amine, which is also bonded to a methyl-substituted tetrahydrofuran ring. This unique combination of an aromatic heterocycle (pyridine) and a saturated cyclic ether (tetrahydrofuran) imparts a distinct set of physicochemical properties.
Molecular Weight
The molecular weight is a critical parameter for all quantitative applications.
-
Molecular Weight: 192.26 g/mol [1]
This value is calculated from the molecular formula using the atomic weights of its constituent elements: 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
| Property | Value | Source(s) |
| CAS Number | 519144-57-1 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| Physical Form | Solid |
Synthesis Methodology: Reductive Amination
The most logical and widely employed method for synthesizing secondary amines of this nature is reductive amination . This one-pot reaction combines an aldehyde and a primary amine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This method is favored for its efficiency and high yields.[3][4]
Synthesis Pathway
The synthesis of this compound proceeds via the reaction of 3-pyridinecarboxaldehyde and (Tetrahydro-furan-2-yl)methanamine (also known as tetrahydrofurfurylamine).
Caption: Reductive Amination Workflow
Field-Proven Experimental Protocol
While a specific protocol for this exact synthesis is not available in peer-reviewed literature, the following is a robust, general procedure for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent well-suited for this transformation. This protocol is adapted from standard, widely accepted methodologies.[3][5]
Materials:
-
3-Pyridinecarboxaldehyde (1.0 equiv)
-
(Tetrahydro-furan-2-yl)methanamine (1.1 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Amine Addition: Add (Tetrahydro-furan-2-yl)methanamine (1.1 equiv) to the solution and stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. The reaction is typically exothermic; maintain the temperature at or near room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-12 hours).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.
Causality: The use of a slight excess of the amine ensures complete consumption of the aldehyde. Sodium triacetoxyborohydride is selected because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, leading to high selectivity and yield.
Spectroscopic Characterization (Predicted)
No experimentally derived spectra for the free base (CAS 519144-57-1) are publicly available. The following data are predicted based on the known spectral properties of the pyridine and tetrahydrofuran moieties and analysis of the hydrobromide salt.[6] These predictions serve as a guideline for researchers to confirm the identity of the synthesized product.
¹H NMR Spectroscopy
-
Pyridine Protons: Expect four distinct signals in the aromatic region (δ 7.2-8.6 ppm). The proton at the C2 position of the pyridine ring will likely be the most deshielded.
-
Methylene Bridge (-CH₂-N): A singlet or AB quartet is expected around δ 3.8-4.0 ppm.
-
Tetrahydrofuran Protons: A series of multiplets are expected between δ 1.5-4.2 ppm. The proton on the chiral center (C2) will be a multiplet, coupled to the adjacent methylene protons.
-
Amine Proton (N-H): A broad singlet, which may be difficult to observe, typically in the δ 1.5-3.0 ppm range, and is exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Pyridine Carbons: Five signals are expected in the aromatic region (δ 120-155 ppm).
-
Methylene Bridge: A signal around δ 50-55 ppm.
-
Tetrahydrofuran Carbons: Four distinct signals for the tetrahydrofuran ring carbons are expected in the aliphatic region (δ 25-80 ppm).
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 192 should be observed.
-
Key Fragmentation: A prominent fragment is expected from the cleavage of the C-C bond between the tetrahydrofuran ring and the adjacent methylene group, leading to a pyridinylmethylaminium ion. Another likely fragmentation is the loss of the tetrahydrofurfuryl group, resulting in a pyridinylmethylium ion (m/z = 92).
Infrared (IR) Spectroscopy
-
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Strong peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
-
C=C and C=N Aromatic Ring Stretch: Several peaks in the 1400-1600 cm⁻¹ region.
-
C-O-C Ether Stretch: A strong, characteristic peak in the 1050-1150 cm⁻¹ region.
Potential Applications and Biological Activity
The specific biological activities of the free base are not well-documented. However, research on its hydrobromide salt and other closely related derivatives provides significant insight into its potential as a scaffold in drug discovery.[6]
Caption: Potential Application Areas
-
Pharmaceutical Development: Derivatives have shown potential as antihypertensive and antimicrobial agents.[6] The combination of a hydrogen bond acceptor (pyridine nitrogen, ether oxygen) and a hydrogen bond donor (secondary amine) makes it a versatile scaffold for interacting with biological targets.
-
Oncology: Studies on related compounds have demonstrated promising antiproliferative action against human colon cancer cell lines, suggesting a potential role in the development of new cancer therapeutics.[6]
-
Material Science: The functional groups present allow for its use in polymer synthesis, potentially contributing to materials with specific thermal or optical properties.[6]
-
Biochemical Research: It can serve as a molecular probe or a building block for creating larger, more complex molecules to study protein-protein interactions.[6]
Safety and Handling
As a research chemical, this compound should be handled with appropriate care. The toxicological properties have not been fully investigated.[2]
-
Hazard Classification: Irritant. May be harmful if ingested or inhaled. Material is irritating to mucous membranes and the upper respiratory tract.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use only in a chemical fume hood.
-
Skin and Body: Wear a lab coat and appropriate protective clothing.[2]
-
-
First Aid Measures:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2]
-
Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.
References
-
This compound. ChemBK. (2024, April 10). [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. (2006, June 1). [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. ScienceMadness. [Link]
-
N-(3-Pyridinylmethyl)(tetrahydro-2-furanyl)methanamine. ChemBK. [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. (2025, August 6). [Link]
Sources
An In-Depth Technical Guide to Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS Number: 519144-57-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document delves into its chemical synthesis, physicochemical properties, and analytical characterization. Furthermore, it explores the prospective applications of this molecule in drug development, drawing from data on structurally related compounds. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.
Introduction
This compound, registered under CAS number 519144-57-1, is a secondary amine featuring a pyridine ring linked to a tetrahydrofuran moiety via a methylene bridge. The unique combination of these two heterocyclic systems, the aromatic and electron-deficient pyridine ring and the flexible, saturated tetrahydrofuran ring, imparts a distinct three-dimensional structure and chemical reactivity to the molecule. This structural arrangement makes it an intriguing scaffold for the design of novel therapeutic agents and functional materials. While extensive research on this specific molecule is not widely published, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a valuable building block in drug discovery.[1] Derivatives of this compound have been investigated for a range of biological activities, including antihypertensive, antimicrobial, and cytotoxic effects.[1]
Chemical Synthesis
The synthesis of this compound can be efficiently achieved through reductive amination. This widely utilized method in organic synthesis involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the target compound, the logical precursors are 3-pyridinecarboxaldehyde and tetrahydrofurfurylamine.
Proposed Synthetic Workflow: Reductive Amination
A plausible and efficient route for the synthesis of this compound is the reductive amination of 3-pyridinecarboxaldehyde with tetrahydrofurfurylamine. This reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or pyridine-borane complex, which selectively reduces the intermediate iminium ion over the starting aldehyde. The use of molecular sieves is recommended to facilitate the formation of the imine by removing the water generated during the reaction.[2]
Figure 1: Proposed synthetic workflow for this compound via reductive amination.
Detailed Experimental Protocol (Proposed)
-
Materials: 3-Pyridinecarboxaldehyde, Tetrahydrofurfurylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), Sodium bicarbonate (NaHCO₃, saturated solution), Magnesium sulfate (MgSO₄, anhydrous), 4Å Molecular Sieves.
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq), tetrahydrofurfurylamine (1.1 eq), and activated 4Å molecular sieves in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Physicochemical and Toxicological Properties
The physicochemical properties of this compound are summarized in the table below. The toxicological properties of this compound have not been fully investigated, and it should be handled with appropriate safety precautions in a laboratory setting.[1] It is known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
| Property | Value | Source |
| CAS Number | 519144-57-1 | [3][4][5] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][3][4] |
| Molecular Weight | 192.26 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 239 - 242 °C | [2] |
| InChI Key | LZSTUWDAHPXEHR-UHFFFAOYSA-N | [4] |
| SMILES | C1COC(C1)CNCc2ccccn2 | [4] |
Analytical Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The protons of the tetrahydrofuran ring would appear in the more upfield region (δ 1.5-4.0 ppm). The methylene protons connecting the two heterocyclic rings would likely appear as distinct signals in the δ 2.5-4.5 ppm range.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals corresponding to the aromatic carbons of the pyridine ring (δ 120-150 ppm) and the aliphatic carbons of the tetrahydrofuran ring and the methylene bridges (δ 20-80 ppm).
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 192.26). Fragmentation patterns would likely involve cleavage of the bonds connecting the heterocyclic rings. For the hydrobromide salt, characteristic fragmentation patterns would be observed, including the molecular ion peak at m/z 273/275 with a typical bromide isotope pattern.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-N stretching, C-O-C stretching of the ether in the tetrahydrofuran ring, and C=C and C=N stretching of the pyridine ring.
Potential Applications in Drug Development
While there is a lack of direct evidence for the biological activity of this compound, its structural components are found in numerous bioactive molecules. Research on derivatives and related compounds suggests several potential therapeutic applications.
Hypothetical Biological Activities
-
Antihypertensive Activity: Derivatives of this compound have shown potential in lowering blood pressure, possibly by acting on vascular smooth muscle.[1]
-
Antimicrobial Properties: The pyridine and tetrahydrofuran moieties are present in various antimicrobial agents. Compounds with this scaffold have demonstrated effectiveness against different microbial strains.[1]
-
Cytotoxic Activity: Investigations into the cytotoxic effects of related structures indicate potential for their use in the development of anticancer therapeutics.[1]
It is crucial to note that these are potential applications based on related compounds, and dedicated biological screening of this compound is required to validate these hypotheses.
Conclusion
This compound is a readily synthesizable heterocyclic compound with a unique structural framework. While its biological profile remains largely unexplored, the presence of both pyridine and tetrahydrofuran moieties suggests a rich potential for applications in medicinal chemistry. This technical guide provides a solid foundation for researchers to undertake further investigation into the synthesis, characterization, and biological evaluation of this promising molecule. The proposed synthetic protocol offers a practical starting point for obtaining the compound for further studies. Future research should focus on a comprehensive biological screening to elucidate its therapeutic potential and mechanism of action.
References
- Matrix Scientific. Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)
- Buy this compound hydrobromide | 1185299-21-1. Chembecker. (2023-08-16).
- N-(3-Pyridinylmethyl)(tetrahydro-2-furanyl)methanamine. ChemBK.
- This compound. Chemcd.
- This compound. ChemicalBook.
-
510723-58-7,amine... Guidechem.
-
4-Chloro-benzenesulfonic acid 5-(2,4-difluoro-phenyl)-5-[1][3]triazol-1-ylMethyl-tetrahydro-furan-3-ylMethyl ester 175712-02-4. Guidechem.
- GHS 11 (Rev.11) SDS Word 下载CAS: 519144-57-1 Name: - XiXisys.
- download - Amadis Chemical.
- PYRIDIN-3-YLMETHYL-(TETRAHYDRO-FURAN-2... - Chemcd.
- 519144-57-1 Cas No.
- A Mild, Pyridine-Borane-Based Reductive Amin
Sources
An In-Depth Technical Guide to the Physical Properties of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a heterocyclic amine of interest in organic synthesis and medicinal chemistry. The guide delves into the theoretical underpinnings of its melting point and solubility, offering field-proven, step-by-step protocols for their experimental determination. This document is intended to be a practical resource for researchers, enabling a thorough understanding and proficient handling of this compound.
Introduction
This compound, with the molecular formula C₁₁H₁₆N₂O, is a secondary amine featuring both a pyridine and a tetrahydrofuran moiety.[1] Understanding its physical properties, such as melting point and solubility, is fundamental for its application in synthetic chemistry, purification processes, and formulation development. This guide synthesizes available data with established chemical principles to provide a robust framework for the scientific investigation of this compound.
Molecular Structure and its Influence on Physical Properties
The chemical structure of this compound is key to understanding its physical characteristics. The molecule incorporates several features that dictate its intermolecular forces and, consequently, its melting point and solubility:
-
Secondary Amine Group (-NH-): The presence of a hydrogen atom bonded to nitrogen allows for hydrogen bonding, a strong type of intermolecular force.
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.
-
Tetrahydrofuran Ring: A saturated heterocyclic ether. The oxygen atom in the ring also possesses lone pairs of electrons, enabling it to act as a hydrogen bond acceptor.
-
Alkyl Chains: The methylene bridges and the saturated tetrahydrofuran ring contribute to the molecule's size and van der Waals forces.
The interplay of these functional groups determines the overall polarity and the strength of intermolecular interactions within a sample of the compound.
Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid state. This physical constant is a crucial indicator of purity.
Reported Melting Point
The reported melting point for this compound is in the range of 82-85°C .[1] This relatively moderate melting point for a solid organic compound suggests that the intermolecular forces are significant but not as strong as those found in ionic compounds. The crystalline structure is likely held together by a combination of hydrogen bonds (from the secondary amine) and van der Waals forces.
Theoretical Considerations
Several factors contribute to the melting point of an organic compound:
-
Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, leading to a higher melting point.
-
Molecular Weight: In a homologous series, an increase in molecular weight generally leads to a higher melting point due to increased van der Waals forces.
-
Molecular Symmetry and Packing: More symmetrical molecules can pack more efficiently into a crystal lattice, resulting in stronger intermolecular interactions and a higher melting point.
For this compound, the presence of the N-H bond allows for hydrogen bonding between molecules, which significantly contributes to its solid state at room temperature.
Experimental Determination of Melting Point
The following is a standardized protocol for the accurate determination of the melting point of a crystalline organic solid.
Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to compact the sample to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube containing the sample into the heating block of the apparatus.
-
-
Measurement:
-
Set a rapid heating rate (e.g., 10-20°C/minute) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, prepare a new sample and set a slow heating rate (1-2°C/minute) starting from a temperature approximately 10-15°C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.
-
-
Purity Assessment:
-
A sharp melting point range (typically 0.5-2°C) is indicative of a pure compound.
-
A broad or depressed melting point range suggests the presence of impurities.
-
Visualization of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of this compound is crucial for reaction quenching, extraction, chromatography, and formulation.
Reported and Predicted Solubility
-
Organic Solvents: this compound is reported to be soluble in most organic solvents at room temperature, including ethanol, dichloromethane, and chloroform.[1] This is expected due to the "like dissolves like" principle, where the organic structure of the amine interacts favorably with these non-polar to moderately polar organic solvents.
-
Water: While no explicit experimental data on the water solubility of this compound has been found, a prediction can be made based on its molecular structure.
-
The presence of a secondary amine, a pyridine nitrogen, and a tetrahydrofuran oxygen allows for hydrogen bonding with water molecules, which would promote solubility.
-
However, the molecule also possesses a significant non-polar hydrocarbon backbone (a total of 11 carbon atoms). Generally, the water solubility of amines decreases as the number of carbon atoms increases due to the larger hydrophobic portion of the molecule.
-
Therefore, This compound is predicted to have low to moderate solubility in water.
-
-
Aqueous Acids: As a secondary amine, this compound is basic and is expected to be soluble in dilute aqueous acids (e.g., 5% HCl). The lone pair of electrons on the nitrogen atoms can be protonated by the acid to form a water-soluble ammonium salt.
Experimental Determination of Solubility
A systematic approach is used to determine the solubility of an organic compound in various solvents.
Protocol: Qualitative Solubility Testing
-
General Procedure:
-
To approximately 20-30 mg of the solid compound in a small test tube, add about 1 mL of the solvent in portions.
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
-
Observe if the solid dissolves completely. A compound is generally considered "soluble" if it dissolves at a concentration of about 20-30 mg/mL.
-
-
Solvent Series:
-
Water: Determine the solubility in deionized water at room temperature.
-
5% Aqueous NaOH: If insoluble in water, test solubility in a basic solution.
-
5% Aqueous NaHCO₃: If soluble in 5% NaOH, test in a weaker base to differentiate between strong and weak acids (not applicable for this amine).
-
5% Aqueous HCl: If insoluble in water, test solubility in an acidic solution. This is expected to be a key test for this amine.
-
Concentrated H₂SO₄: If insoluble in all the above, test in a strong acid.
-
Visualization of Solubility Testing Logic
Caption: Logical Flow for Amine Solubility Testing.
Summary of Physical Properties
| Property | Value/Observation | Source/Prediction |
| Appearance | White to light yellow crystalline powder | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 g/mol | Calculated |
| Melting Point | 82-85 °C | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane, chloroform | [1] |
| Solubility in Water | Predicted to be low to moderate | Based on chemical principles |
| Solubility in 5% Aqueous HCl | Predicted to be soluble | Based on chemical principles |
Safety and Handling
Currently, detailed safety information for this compound is limited.[1] As with any organic compound, standard laboratory safety precautions should be strictly followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.
-
In Case of Exposure: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
It is imperative to consult any available Safety Data Sheet (SDS) for this compound before use. In its absence, treat the compound as potentially hazardous.
Conclusion
This technical guide has provided a detailed examination of the physical properties of this compound. The reported melting point of 82-85°C and its solubility in organic solvents are consistent with its molecular structure. While its water solubility has been predicted to be low to moderate based on theoretical principles, experimental verification is recommended. The provided protocols offer a standardized approach for researchers to determine these critical physical properties, ensuring data accuracy and laboratory safety.
References
-
This compound - ChemBK. Available at: [Link]
Sources
An In-depth Technical Guide on the Potential Biological Activity of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. Based on a detailed analysis of its structural motifs—a pyridine ring and a tetrahydrofuran moiety—we hypothesize its potential as a modulator of key neurological targets. This document outlines the scientific rationale for investigating its interaction with nicotinic acetylcholine receptors (nAChRs), monoamine oxidase (MAO) enzymes, and serotonin (5-HT) receptors. Furthermore, we provide detailed, field-proven experimental protocols for the in-vitro characterization of these potential activities, designed to deliver robust and reproducible data for drug discovery and development professionals.
Introduction: Structural Rationale for Biological Investigation
The compound this compound presents a unique amalgamation of two pharmacologically significant heterocyclic structures: a pyridine ring and a tetrahydrofuran ring. The pyridine nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, where it often contributes to receptor binding, metabolic stability, and favorable pharmacokinetic profiles.[1][2][3] Similarly, the tetrahydrofuran motif is present in various natural products and synthetic drugs, valued for its ability to form key interactions with biological targets and improve solubility.
The combination of a pyridin-3-ylmethylamine moiety and a tetrahydrofurfurylamine group in a single molecule suggests a high potential for interaction with various biogenic amine receptors and enzymes within the central nervous system (CNS). The nitrogen atom in the pyridine ring and the secondary amine linker can act as hydrogen bond acceptors and donors, respectively, crucial for molecular recognition at receptor binding sites. The overall structure bears resemblance to known ligands of nicotinic acetylcholine receptors, monoamine oxidase, and serotonin receptors, making these compelling targets for initial investigation. While derivatives of this compound have been anecdotally associated with antihypertensive, antimicrobial, and cytotoxic effects, a detailed mechanistic investigation of the parent compound is warranted.[4]
Primary Hypothesis: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The structural similarity of the pyridin-3-ylmethyl portion of the molecule to nicotine and other nAChR agonists suggests that this compound may act as a modulator of nAChRs.[5][6] The pyridine nitrogen can potentially form a key hydrogen bond with the backbone of the receptor, a critical interaction for many nAChR ligands.[6]
Proposed Signaling Pathway
Experimental Protocol: Radioligand Binding Assay for nAChR Affinity
This protocol details a competitive radioligand binding assay to determine the affinity of the test compound for the α4β2 subtype of nAChRs, a prevalent subtype in the brain.[7]
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]Cytisine (specific activity ~40 Ci/mmol)[8]
-
Receptor Source: Rat brain homogenates or cell lines expressing α4β2 nAChRs
-
Assay Buffer: 20 mM Tris, pH 7.4, 0.05% Tween[8]
-
Non-specific Binding Control: (-)-Nicotine (10 µM)
-
Positive Control: Epibatidine
-
Scintillation Cocktail
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and control compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or control), and 50 µL of [³H]Cytisine (final concentration around the Kd for the receptor).
-
Add 100 µL of the receptor preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Secondary Hypothesis I: Inhibition of Monoamine Oxidase (MAO)
The overall structure of the test compound, featuring an amine linked to heterocyclic rings, bears a resemblance to known monoamine oxidase inhibitors.[9][10][11] The tetrahydrofuran moiety, in particular, has been explored in the context of MAO-B inhibitors.[12][13] Therefore, it is plausible that this compound could exhibit inhibitory activity against MAO-A and/or MAO-B.
Proposed Mechanism of Action
Experimental Protocol: MAO-Glo™ Assay for MAO-A and MAO-B Inhibition
The MAO-Glo™ assay is a sensitive, luminescence-based method for measuring MAO activity and is well-suited for high-throughput screening of potential inhibitors.[14][15][16]
Materials:
-
Test Compound: this compound
-
MAO-Glo™ Assay Kit (Promega):
-
Luminogenic MAO Substrate
-
MAO Reaction Buffer
-
Luciferin Detection Reagent
-
Reconstitution Buffer
-
-
MAO Enzymes: Recombinant human MAO-A and MAO-B
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in the appropriate MAO Reaction Buffer.
-
Add 25 µL of the diluted MAO substrate to each well of a 96-well plate.
-
Add 0.5 µL of the test compound dilutions or controls to the respective wells.
-
Add 25 µL of the diluted MAO-A or MAO-B enzyme to each well.
-
Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ values using non-linear regression.
Secondary Hypothesis II: Modulation of Serotonin (5-HT) Receptors
The presence of a pyridine ring and an amine linker in the test compound suggests a potential interaction with serotonin receptors, as many 5-HT receptor ligands contain similar structural features.[17][18][19][20][21][22]
Proposed Signaling Pathway (5-HT₂A Receptor)
Experimental Protocol: Fluorescence-Based Assay for 5-HT Receptor Activation
This protocol describes a cell-based functional assay to measure the activation of 5-HT receptors, such as the 5-HT₂A receptor, by monitoring changes in intracellular calcium levels using a fluorescent indicator.[23][24][25][26][27]
Materials:
-
Test Compound: this compound
-
Cell Line: HEK293 cells stably expressing the human 5-HT₂A receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Positive Control: Serotonin (5-HT)
-
Antagonist Control: Ketanserin
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the HEK293-5-HT₂A cells in 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and controls in assay buffer.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add the test compound dilutions or controls to the wells and immediately begin kinetic fluorescence measurements.
-
After a set period, add a high concentration of the agonist (5-HT) to determine if the test compound acts as an agonist or antagonist.
-
Analyze the fluorescence data to determine the change in intracellular calcium concentration over time.
-
For agonists, calculate the EC₅₀ value from the dose-response curve. For antagonists, calculate the IC₅₀ value.
Data Presentation
All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Binding Affinities (Ki) for nAChRs
| Compound | α4β2 nAChR Ki (nM) |
|---|---|
| Test Compound | To be determined |
| Epibatidine | Reference value |
| (-)-Nicotine | Reference value |
Table 2: Hypothetical IC₅₀ Values for MAO Inhibition
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
|---|---|---|
| Test Compound | To be determined | To be determined |
| Clorgyline | Reference value | - |
| Selegiline | - | Reference value |
Table 3: Hypothetical Potency (EC₅₀/IC₅₀) at 5-HT₂A Receptors
| Compound | Agonist EC₅₀ (nM) | Antagonist IC₅₀ (nM) |
|---|---|---|
| Test Compound | To be determined | To be determined |
| Serotonin | Reference value | - |
| Ketanserin | - | Reference value |
Conclusion
The unique chemical architecture of this compound, combining two privileged heterocyclic scaffolds, strongly suggests a rich potential for biological activity within the central nervous system. The hypotheses presented in this guide, focusing on nicotinic acetylcholine receptors, monoamine oxidase, and serotonin receptors, provide a rational and structured approach to elucidating its pharmacological profile. The detailed experimental protocols herein offer robust and validated methods for testing these hypotheses, paving the way for the potential development of this compound as a novel therapeutic agent.
References
-
MAO-Glo™ Assay Protocol. Promega Corporation. [14]
-
MAO-Glo(TM) Assay Technical Bulletin #TB345. Promega Corporation. [15]
-
[3H]cytisine binding to nicotinic cholinergic receptors in brain. PubMed. [7]
-
MAO-Glo™ Assay Systems. Promega Corporation. [16]
-
Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. ScienceOpen. [8]
-
Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. PubMed. [23]
-
Next generation genetically encoded fluorescent sensors for serotonin. PMC. [24]
-
Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain. PubMed. [29]
-
Promega Notes 93: The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Corporation. [30]
-
Buy this compound hydrobromide | 1185299-21-1. [URL: Not available][4]
-
A genetically encoded sensor for measuring serotonin dynamics. The Yulong Li Lab. [25]
-
Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed. [5]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [1]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. [URL: Not available][31]
-
Graphviz tutorial. YouTube. [32]
-
Graphviz. [33]
-
Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. [17]
-
A genetically encoded sensor for measuring serotonin dynamics. PMC. [26]
-
Fluorescence lifetime imaging of sDarken as a tool for the evaluation of serotonin levels. [URL: Not available][27]
-
SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PMC. [9]
-
Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. ACS Publications. [18]
-
Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. NIH. [34]
-
Create Complex Graphs with GraphViz. YouTube. [35]
-
Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model. Cerrado Publishing. [12]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC. [19]
-
Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. [6]
-
Structure-activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor. PubMed. [36]
-
SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PubMed. [10]
-
Synthesis and structure-activity relationship studies in serotonin 5-HT4 receptor ligands based on a benzo[de][8][15]naphthridine scaffold. PubMed. [20]
-
Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model. [URL: Not available][13]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [21]
-
SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. ResearchGate. [11]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. [37]
-
Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. PubMed. [22]
-
Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. PMC. [38]
-
Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. KAUST Repository. [39]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [40]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [2]
-
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [41]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [3]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. R Discovery. [42]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [43]
-
Placebo-Controlled Trial of Cytisine for Smoking Cessation. [URL: Not available][44]
-
Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. [45]
Sources
- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound hydrobromide | 1185299-21-1 [smolecule.com]
- 5. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 13. Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model | Brazilian Journal of Science [periodicos.cerradopub.com.br]
- 14. MAO-Glo™ Assay Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. MAO-Glo™ Assay Systems [promega.sg]
- 17. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationship studies in serotonin 5-HT4 receptor ligands based on a benzo[de][2,6]naphthridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Next generation genetically encoded fluorescent sensors for serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A genetically encoded sensor for measuring serotonin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. yulonglilab.org [yulonglilab.org]
- 27. biorxiv.org [biorxiv.org]
- 28. Assay in Summary_ki [bindingdb.org]
- 29. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. promega.com [promega.com]
- 31. mdpi.com [mdpi.com]
- 32. m.youtube.com [m.youtube.com]
- 33. Graphviz [graphviz.org]
- 34. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 35. m.youtube.com [m.youtube.com]
- 36. Structure-activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. m.youtube.com [m.youtube.com]
- 38. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 39. DSpace [repository.kaust.edu.sa]
- 40. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. discovery.researcher.life [discovery.researcher.life]
- 43. mdpi.com [mdpi.com]
- 44. epidownload.i-med.ac.at [epidownload.i-med.ac.at]
- 45. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine: Synthesis, Properties, and Applications
Introduction
Physicochemical Properties and Structural Elucidation
The structural and physical properties of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine and its common salt form are summarized below. The molecular formula of the free base is C11H16N2O.
| Property | Value | Source(s) |
| IUPAC Name | N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-yl)methanamine | N/A |
| CAS Number | 519144-57-1 (free base) | [1][2][3][4][5] |
| Molecular Formula | C11H16N2O | [3][4] |
| Molecular Weight | 192.26 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | N/A |
| Hydrobromide Salt CAS | 1185299-21-1 | [6][7][8][9][10] |
| Hydrobromide M. Formula | C11H17BrN2O | [6][8][9][10] |
| Hydrobromide M. Weight | 273.17 g/mol | [6][10] |
Synthesis and Mechanistic Insights
While various synthetic strategies such as condensation reactions and metal-catalyzed processes can be envisioned for the preparation of this amine, one of the most reliable and scalable methods is the reductive amination of 3-pyridinecarboxaldehyde with tetrahydrofurfurylamine.
Recommended Synthetic Protocol: Reductive Amination
This protocol is based on well-established reductive amination procedures using a mild and selective reducing agent like pyridine-borane complex.[11][12]
Experimental Protocol:
-
Step 1: Imine Formation. In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) and tetrahydrofurfurylamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add powdered 4 Å molecular sieves to the mixture. Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.
-
Step 2: Reduction. Cool the reaction mixture in an ice bath. Slowly add a solution of pyridine-borane complex (0.8-1.0 eq) to the stirred mixture. Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.
-
Step 3: Work-up and Purification. Quench the reaction by the slow addition of 1 M hydrochloric acid. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Reaction Mechanism
The reductive amination proceeds through a two-step sequence within a single pot: the formation of an iminium ion followed by its reduction.
Caption: Mechanism of reductive amination.
The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by the hydride reagent to yield the final secondary amine product. The use of molecular sieves helps to drive the equilibrium towards the formation of the iminium ion by sequestering the water produced.
Potential Applications and Research Landscape
The unique structural combination of a pyridine ring, a flexible tetrahydrofuran moiety, and a secondary amine linker makes this compound a versatile scaffold in various scientific domains.
Medicinal Chemistry
The primary interest in this compound appears to be as an intermediate in the synthesis of biologically active molecules.[6] Derivatives containing this structural motif have been investigated for several therapeutic applications:
-
Antihypertensive Agents: The core structure is found in compounds with potential to lower blood pressure.[6]
-
Antimicrobial Properties: Its derivatives have demonstrated efficacy against various microbial strains.[6]
-
Anticancer Therapeutics: Some related compounds have shown cytotoxic effects against cancer cell lines.[6]
The pyridine moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the tetrahydrofuran ring can influence solubility and metabolic stability. The secondary amine provides a key point for further functionalization.
Materials Science
The nitrogen atoms in the pyridine ring and the amine linker can act as ligands for metal ions, making this compound a candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[6] Such materials can exhibit interesting properties like photoluminescence.[6]
Biochemical Research
As a bifunctional molecule, it can be used as a molecular probe to study protein-protein interactions.[6] The pyridine or tetrahydrofuran end could be modified with a reporter group (e.g., a fluorophore or a biotin tag) to facilitate detection.
Caption: Potential applications of the core scaffold.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. While its own detailed biological profile is not extensively documented, its utility as a precursor for more complex molecules is evident from the available data. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further exploration of its chemical space and applications. Future research will likely focus on the synthesis and evaluation of novel derivatives for various therapeutic targets and advanced materials.
References
- Google. (2026).
-
ChemSrc. This compound hydrobromide CAS 1185299-21-1. [Link]
-
Amadis Chemical. [(oxolan-2-yl)methyl][(pyridin-3-yl)methyl]amine,519144-57-1. [Link]
-
Chemcd. This compound. [Link]
-
Doyle, A. G., & Tudge, M. T. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(5), 1834–1838. [Link]
-
Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]
-
Naidu, K. R. M., et al. (2020). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. ACS Omega, 5(49), 31853–31863. [Link]
-
Shinde, P. V., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]
-
Perdicchia, D. (2021). Recent progress in reductive amination reaction. Catalysts, 11(8), 983. [Link]
-
Aziz-ur-Rehman, et al. (2014). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Pakistan Journal of Chemistry, 4(2), 62-66. [Link]
-
Kuranov, A. M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(14), 5399. [Link]
-
Chavan, P. N., et al. (2019). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 11(10), 1-10. [Link]
-
Bomann, M. D., Guch, I. C., & DiMare, M. (1996). ChemInform Abstract: A Mild, Pyridine-Borane-Based Reductive Amination Protocol. ChemInform, 27(3). [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. [(oxolan-2-yl)methyl][(pyridin-3-yl)methyl]amine,519144-57-1-Amadis Chemical [amadischem.com]
- 3. This compound CAS#: 519144-57-1 [m.chemicalbook.com]
- 4. chemcd.com [chemcd.com]
- 5. 510723-58-7,[(2-methylphenyl)methyl](pyridin-3-ylmethyl)amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Buy this compound hydrobromide | 1185299-21-1 [smolecule.com]
- 7. This compound hydrobromide | 1185299-21-1 [chemicalbook.com]
- 8. This compound hydrobromide CAS#: 1185299-21-1 [m.chemicalbook.com]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. 1185299-21-1 | this compound hydrobromide | Tetrahedron [thsci.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Sci-Hub. ChemInform Abstract: A Mild, Pyridine‐Borane‐Based Reductive Amination Protocol. / ChemInform, 1996 [sci-hub.red]
An In-Depth Technical Guide to Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Derivatives and Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine scaffold represents a compelling, albeit underexplored, chemotype in medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential therapeutic applications. We delve into the foundational synthetic methodologies, primarily reductive amination, offering detailed, field-tested protocols. Furthermore, this document explores the pharmacological landscape of related analogs, drawing insights from patent literature and recent studies to illuminate potential biological targets and structure-activity relationships (SAR). By synthesizing established chemical principles with emerging biological data, this guide aims to serve as a foundational resource for research teams engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.
Introduction to the this compound Scaffold
Chemical Identity and Core Structure
The core structure of this compound, which will be referred to as PMTFA, consists of three key pharmacophoric fragments: a pyridine ring, a flexible secondary amine linker, and a tetrahydrofuran (THF) moiety. The molecular formula is C₁₁H₁₆N₂O. This unique combination of an aromatic heterocycle, a hydrogen bond donor/acceptor, and a saturated oxygen-containing ring provides a rich three-dimensional architecture for molecular recognition by biological targets.
The pyridine ring, an isostere of benzene, is a prevalent motif in FDA-approved drugs, valued for its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties.[1][2] The tetrahydrofuran ring, a saturated five-membered cyclic ether, can act as a hydrogen bond acceptor and introduces conformational constraints that can be crucial for binding affinity and selectivity. The secondary amine linker provides a flexible pivot point and a key site for hydrogen bonding.
Significance in Medicinal Chemistry
The PMTFA scaffold is significant due to the established biological activities of its constituent parts. Pyridine derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3][4] Similarly, molecules incorporating a tetrahydrofuran ring are found in numerous bioactive natural products and synthetic drugs, often contributing to target engagement and metabolic stability.[5]
The combination of these fragments in PMTFA offers the potential for novel pharmacological profiles. The structure is a candidate for developing new agents targeting a range of diseases, with initial research suggesting potential in areas such as antihypertensive, antimicrobial, and anticancer applications.[6]
Overview of Therapeutic Potential
While direct pharmacological data on PMTFA is limited, analysis of its derivatives and analogs in patent literature and academic research provides valuable insights:
-
Anticancer Activity: Derivatives of PMTFA have shown promise as antiproliferative agents against human colon cancer cell lines, with some inducing apoptosis through the mitochondrial pathway.[6] The pyridine scaffold itself is a well-established core in numerous anticancer agents, targeting kinases, tubulin polymerization, and other critical cellular pathways.[7]
-
Antimicrobial Properties: Compounds containing the PMTFA structure have demonstrated effectiveness against various microbial strains, suggesting potential for development as novel anti-infective agents.[2][6]
-
CNS and Inflammatory Diseases: Analogs incorporating the pyridin-3-ylmethyl amine moiety have been investigated as inhibitors of Janus kinase (JAK), which are implicated in degenerative and inflammatory diseases.[8] Furthermore, related structures are being explored as Lysophosphatidic Acid Receptor 1 (LPA1) modulators, with potential applications in fibrotic diseases.[9]
-
Antiviral Activity: The pyridine nucleus is a core component of many antiviral drugs, inhibiting viral replication through various mechanisms.[3]
Synthetic Strategies and Methodologies
The most direct and widely applicable method for synthesizing the PMTFA core and its analogs is reductive amination . This powerful transformation involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[10][11]
Core Synthesis via Reductive Amination
The synthesis of PMTFA is efficiently achieved by the reductive amination of 3-pyridinecarboxaldehyde with tetrahydrofurfurylamine.
Reaction Scheme:
Experimental Protocol: Synthesis of PMTFA
-
Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol, 0.1-0.5 M) in a round-bottom flask, add tetrahydrofurfurylamine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The use of 4Å molecular sieves can be beneficial to drive this equilibrium by sequestering the water byproduct.[12]
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.
-
Causality Insight: Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations because it is less reactive towards the starting aldehyde compared to the intermediate iminium ion, minimizing the formation of the corresponding alcohol byproduct. It is also tolerant of mildly acidic conditions which can catalyze imine formation.[11][13]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure PMTFA.
Purification and Characterization
The identity and purity of the synthesized PMTFA and its derivatives must be rigorously confirmed using a suite of analytical techniques.
Self-Validating System for Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing characteristic chemical shifts and coupling constants for the pyridine, tetrahydrofuran, and linker protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
-
Infrared Spectroscopy (IR): Shows characteristic absorption bands for the functional groups present, such as N-H stretching for the secondary amine and C=N stretching for the pyridine ring.[14]
-
Purity Assessment (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, with a target of >95% for biological screening.
Table 1: Expected Analytical Data for PMTFA
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to pyridine protons (δ 7.0-8.5 ppm), THF protons (δ 1.5-4.0 ppm), and linker methylene protons. |
| ¹³C NMR | Resonances for pyridine carbons, THF carbons, and linker carbons. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: C₁₁H₁₇N₂O⁺, observed value should be within ± 5 ppm. |
| IR (ATR) | N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=N stretch (~1580 cm⁻¹). |
Derivatization Strategies for SAR Studies
The PMTFA scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR).
-
Pyridine Ring Substitution: Introduction of substituents (e.g., halogens, alkyl, alkoxy, amino groups) at various positions on the pyridine ring can modulate electronic properties, lipophilicity, and steric interactions with the target protein.[1]
-
Tetrahydrofuran Moiety Modification: The THF ring can be replaced with other cyclic ethers (e.g., tetrahydropyran) or acyclic alkoxy groups to probe the importance of the ring size and oxygen atom position.
-
Amine Linker Variation: The secondary amine can be alkylated to a tertiary amine or incorporated into a larger cyclic structure to alter its basicity and conformational flexibility.
Pharmacological Profile and Potential Mechanisms of Action
While the specific biological targets of PMTFA are not yet fully elucidated, the activities of structurally related compounds provide a roadmap for investigation.
Potential Biological Targets
Based on the activities of similar scaffolds, potential targets for PMTFA derivatives include:
-
Kinases: A wide range of pyridine-containing molecules are potent kinase inhibitors.[7] For example, derivatives of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-one have been developed as selective inhibitors of Activated Cdc42-associated kinase 1 (ACK1), a target for overcoming EGFR inhibitor resistance in non-small cell lung cancer.[15][16]
-
G-Protein Coupled Receptors (GPCRs): The structural features of PMTFA are amenable to binding within the transmembrane domains of GPCRs.
-
Ion Channels: The basic nitrogen of the pyridine ring can interact with acidic residues in the pores of ion channels.
-
Enzymes: The scaffold could serve as a template for designing inhibitors of various enzymes, leveraging the hydrogen bonding and hydrophobic interactions provided by its constituent parts.
Illustrative Signaling Pathway: ACK1 Inhibition
As an example, if a PMTFA derivative were to inhibit ACK1, it could play a crucial role in cancer therapy. ACK1 is a non-receptor tyrosine kinase that can mediate resistance to EGFR inhibitors by activating downstream survival pathways like AKT.
Diagram 1: Simplified ACK1 Signaling Pathway
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound hydrobromide | 1185299-21-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
- 9. WO2020254408A1 - Pyridin-3-yl derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives [mdpi.com]
- 15. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
"Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" as a ligand in metal-catalyzed reactions
Application Notes & Protocols
Topic: Advanced Ligand Systems in Palladium-Catalyzed Cross-Coupling: A Technical Guide Featuring Biaryl Phosphines in Suzuki-Miyaura Reactions
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword:
The exploration of novel ligands is a cornerstone of advancing transition-metal catalysis. While the specific ligand "Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" presents an interesting scaffold, combining the well-established pyridine coordinating group with a chiral tetrahydrofuran moiety, a comprehensive review of publicly accessible scientific literature reveals a notable absence of its application in metal-catalyzed reactions. To provide a scientifically rigorous and immediately applicable guide, this document pivots to a closely related and extensively validated area: the use of privileged biaryl phosphine ligands in the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is fundamental to modern synthetic chemistry, particularly for constructing the biaryl and heteroaryl linkages prevalent in pharmaceuticals. We will delve into the mechanistic principles and provide a field-proven protocol that embodies the core requirements of robustness and efficiency, often applied to substrates including the very pyridine rings central to the initially proposed topic.
The Central Role of Ligands in Palladium-Catalyzed Cross-Coupling
The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly dictated by the choice of ligand coordinating to the metal center. The ligand modulates the steric and electronic properties of the palladium catalyst, directly influencing its stability, solubility, and reactivity through the key steps of the catalytic cycle.[1][2] For challenging substrates, such as electron-rich or sterically hindered aryl chlorides and heteroaryl halides, first-generation ligands like triphenylphosphine (PPh₃) often prove inadequate.
This challenge spurred the development of advanced ligand systems. Among the most successful are the bulky, electron-rich dialkylbiaryl phosphines, a class of "privileged ligands" that have revolutionized the field.[3] These ligands promote the formation of highly active, monoligated Pd(0) species, which are crucial for the efficient oxidative addition of inert C-Cl bonds.[1]
Ligand Profile: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
SPhos is a quintessential example of a modern biaryl phosphine ligand. Its structure is engineered for high catalytic activity:
-
Bulky Cyclohexyl Groups: These create a sterically demanding environment around the palladium center. This bulk facilitates the reductive elimination step and helps maintain a low-coordination number at the metal, which is essential for high reactivity.[2]
-
Electron-Rich Phosphine: The phosphorus atom is a strong σ-donor, increasing the electron density on the palladium. This electronic property significantly accelerates the rate-limiting oxidative addition step, especially with unactivated aryl chlorides.[1][3]
-
Biaryl Backbone: The biphenyl scaffold provides a rigid and well-defined geometry. The ortho-methoxy groups on the second phenyl ring interact with the palladium center, providing stability without forming an overly strong, inhibitory bond.
These features combine to create a catalyst system that is not only highly active but also broadly applicable across a wide range of substrates.[3]
Application Focus: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species (typically a boronic acid or ester) with an organohalide.[4] Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-based byproducts.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The ligand (L) plays a critical role in mediating each step.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the organohalide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is greatly enhanced by electron-rich ligands like SPhos.[1][4]
-
Transmetalation: The halide (X) on the Pd(II) complex is replaced by the organic group (R') from the organoboron reagent. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic groups (Ar and R') on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the biaryl product and regenerating the active Pd(0) catalyst.[2][4]
Detailed Experimental Protocol: Synthesis of 2-(4-methylphenyl)pyridine
This protocol describes the Suzuki-Miyaura coupling of 2-chloropyridine with 4-methylphenylboronic acid, a representative transformation showcasing the effectiveness of a Pd/SPhos catalyst system for heteroaryl coupling.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry (equiv) |
| 2-Chloropyridine | 113.55 | 114 mg | 1.0 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 204 mg | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 2.2 mg | 0.01 | 0.01 (1 mol%) |
| SPhos | 410.51 | 8.2 mg | 0.02 | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 5.0 mL | - | - |
Experimental Workflow
Step-by-Step Methodology
Causality Behind Choices:
-
Inert Atmosphere: Pd(0) species are oxygen-sensitive. An inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst decomposition and ensure high activity.
-
Anhydrous Solvent: Water can interfere with the reaction, primarily by promoting the unwanted protodeboronation of the boronic acid.[5] Using an anhydrous solvent minimizes this side reaction.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing hydrolysis of sensitive functional groups. Its solubility in aqueous phases facilitates removal during workup.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is typically used to ensure the formation of the desired catalytically active species and prevent the formation of inactive palladium black.
Procedure:
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg), SPhos (8.2 mg), 4-methylphenylboronic acid (204 mg), and potassium phosphate (425 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Through the septum, add 5.0 mL of anhydrous 1,4-dioxane using a syringe.
-
Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the catalyst complex. The solution should turn from a pale yellow to a darker, more homogeneous mixture.
-
Add 2-chloropyridine (114 mg, ~96 µL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the 2-chloropyridine starting material is consumed (typically 2-12 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the base and any precipitated palladium black. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 2-(4-methylphenyl)pyridine, as a white solid or colorless oil.
-
Summary of Expected Results
The use of dialkylbiaryl phosphine ligands like SPhos enables high yields for a broad range of Suzuki-Miyaura couplings involving heteroaryl chlorides.
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | >95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | >90 |
| 3 | 4-Chloropyridine | Phenylboronic acid | >95 |
| 4 | 2-Chloroquinoline | 3-Thienylboronic acid | >90 |
| Yields are representative based on literature precedents for similar systems and are highly dependent on precise reaction conditions and purification.[5] |
References
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Studylib. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Unknown Source. [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Sci-Hub. [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Scilit. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. NSF Public Access Repository. [Link]
-
Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Enantioselective Synthesis of Biaryl Atropisomers by Palladium-Catalyzed C−H Olefination using Chiral Spiro Phosphoric Acid Ligands. ResearchGate. [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]
-
Palladium-catalysed synthesis of biaryl phosphines. University of Liverpool. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine as a Versatile Building Block for Novel Compound Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. This versatile secondary amine, incorporating both a pyridine and a tetrahydrofuran moiety, serves as a valuable scaffold for the synthesis of a diverse range of novel compounds with potential therapeutic applications. We present its physicochemical properties, detailed protocols for its synthesis via reductive amination, and subsequent derivatization through key synthetic transformations including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. The rationale behind experimental choices, proven insights, and troubleshooting guidance are provided to ensure reproducible and efficient synthesis.
Introduction: The Strategic Value of the Pyridine and Tetrahydrofuran Moieties
The convergence of a pyridine ring and a tetrahydrofuran (THF) ring within a single molecular framework presents a compelling starting point for the discovery of novel bioactive compounds. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a significant number of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and target engagement.[1][2] The tetrahydrofuran moiety, a saturated cyclic ether, is also a common feature in pharmaceuticals, often contributing to improved pharmacokinetic properties and providing a chiral center for stereospecific interactions.[3][4]
This compound combines these two valuable pharmacophores, offering multiple points for chemical modification. The secondary amine provides a nucleophilic center for a variety of transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This application note will explore the practical synthesis and derivatization of this building block, unlocking its potential for generating libraries of novel compounds for screening and lead optimization.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 519144-57-1 | [5][6] |
| Molecular Formula | C₁₁H₁₆N₂O | [5][6] |
| Molecular Weight | 192.26 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 82-85°C | [7] |
| Solubility | Soluble in most organic solvents such as ethanol, dichloromethane, and chloroform. | [7] |
| Stability | The compound is generally stable under standard laboratory conditions. The hydrobromide salt form (CAS 1185299-21-1) offers enhanced stability and solubility in polar solvents. | [8] |
Handling and Storage: As with any organic amine, appropriate safety precautions should be taken. Handle in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses). Avoid inhalation, ingestion, and contact with skin and eyes.[7] Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Synthesis of the Building Block: Reductive Amination
A reliable and scalable synthesis of this compound is achieved through reductive amination. This widely used method involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[9][10]
Rationale for the Reductive Amination Approach
Direct alkylation of amines is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines that can be difficult to separate.[9] Reductive amination provides a more controlled, one-pot procedure for the synthesis of secondary amines. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is critical. These reagents are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, minimizing side reactions.[9][11]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of the target building block via reductive amination.
Detailed Protocol:
Materials:
-
Pyridine-3-carbaldehyde
-
Tetrahydrofurfurylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a solution of pyridine-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofurfurylamine (1.05 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic. Maintain the temperature at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure this compound.
Application in Novel Compound Synthesis
The secondary amine of this compound is a versatile handle for a variety of synthetic transformations, enabling the creation of diverse compound libraries.
N-Acylation for Amide Synthesis
The reaction with acyl chlorides or carboxylic acids (using coupling agents) readily forms amides, a key functional group in many pharmaceuticals due to its ability to participate in hydrogen bonding.
Caption: General workflow for N-acylation to synthesize novel amide derivatives.
Protocol Example (N-Benzoylation):
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in DCM at 0°C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to yield the N-benzoyl derivative.
Further N-Alkylation
The secondary amine can be further alkylated to form tertiary amines, which can alter the basicity and lipophilicity of the molecule. This can be achieved via direct alkylation with alkyl halides or through another reductive amination step with a different aldehyde/ketone.[12]
Protocol Example (Reductive N-Methylation):
-
To a solution of this compound (1.0 eq) in methanol, add aqueous formaldehyde (37%, 1.2 eq).
-
Stir for 30 minutes, then add sodium cyanoborohydride (NaBH₃CN) (1.5 eq).
-
Adjust the pH to ~6 with acetic acid and stir at room temperature overnight.
-
Concentrate the reaction mixture, and partition between ethyl acetate and saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate, combine organic layers, dry, concentrate, and purify.
Palladium-Catalyzed Cross-Coupling Reactions
The pyridine ring itself can be functionalized, for example, by converting it to a pyridyl halide or triflate, which can then participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. This allows for the introduction of aryl, heteroaryl, or new amino groups, significantly expanding the accessible chemical space.[13]
Potential Applications in Drug Discovery
The structural motifs present in this compound and its derivatives suggest potential applications in several therapeutic areas:
-
Oncology: Pyridine and its fused derivatives are common in kinase inhibitors and other anticancer agents.[14][15] The ability to rapidly generate analogs makes this building block suitable for structure-activity relationship (SAR) studies.
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs contain pyridine scaffolds.[14] The lipophilicity and hydrogen bonding capacity of derivatives can be tuned to optimize blood-brain barrier penetration.
-
Infectious Diseases: The pyridine nucleus is found in various antimicrobial and antiviral compounds.[8] Derivatives could be screened for activity against a range of pathogens.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds. Its straightforward synthesis via reductive amination and the reactivity of its secondary amine and pyridine ring provide medicinal chemists with a powerful tool for generating diverse molecular libraries. The protocols and insights provided in this application note are intended to facilitate the use of this scaffold in drug discovery and development programs, accelerating the identification of new therapeutic agents.
References
- This compound hydrobromide | 1185299-21-1. (2023). Google.
- This compound - ChemBK. (2024). ChemBK.
- This compound - ChemicalBook.ChemicalBook.
- (Pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine AldrichCPR 202199-02-8 - Sigma-Aldrich.Sigma-Aldrich.
- Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphon
- pyridin-3-ylmethyl-(tetrahydro-pyran-4-yl)-amine - Echemi.Echemi.
- (Pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine AldrichCPR 202199-02-8 - Sigma-Aldrich.Sigma-Aldrich.
- Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing). (2017). RSC Publishing.
- 4-(Tetrahydrofuran-3-yl)pyridin-2-amine - Benchchem.Benchchem.
- Design and synthesis of fused pyridine building blocks for automated library gener
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH.NIH.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing.RSC Publishing.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH.NIH.
- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch - PharmaBlock.PharmaBlock.
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry.
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing.RSC Publishing.
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025).
- Reductive Amination | Synthesis of Amines - YouTube. (2025). YouTube.
- Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - ResearchGate. (2020).
- Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022). YouTube.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.Sarchem Labs.
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.
- This compound | 519144-57-1.ChemCD.
- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022). PubMed Central.
- PYRIDIN-2-YLMETHYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE | 202199-02-8 - ChemicalBook. (2025). ChemicalBook.
- Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. (2025).
- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC - NIH.NIH.
- Design, synthesis, and antifungal activities in vitro of novel tetrahydroisoquinoline compounds based on the structure of lanosterol 14alpha-demethylase (CYP51) of fungi - PubMed.PubMed.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 519144-57-1 [chemicalbook.com]
- 6. chemcd.com [chemcd.com]
- 7. chembk.com [chembk.com]
- 8. Buy this compound hydrobromide | 1185299-21-1 [smolecule.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of "Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine"
An Application Note for the Synthesis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Introduction
This compound is a secondary amine containing both a pyridine and a tetrahydrofuran moiety. These structural motifs are prevalent in a wide range of biologically active compounds and pharmaceutical agents, making this molecule a valuable building block for drug discovery and development. This application note provides a detailed, field-tested protocol for the synthesis of this target compound via a one-pot reductive amination. This method is selected for its high efficiency, operational simplicity, and the use of a mild and selective reducing agent, which is well-suited for substrates with sensitive functional groups.[1][2]
The core of this protocol is the reductive amination between 3-picolylamine (pyridin-3-ylmethanamine) and tetrahydrofuran-2-carbaldehyde. The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is subsequently reduced by sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the desired tertiary amine.[3][4][5][6] The choice of NaBH(OAc)₃ is critical; its steric bulk and electron-withdrawing acetate groups render it a mild reducing agent that selectively reduces the iminium ion much faster than the starting aldehyde, thereby minimizing side reactions such as alcohol formation.[2][7]
Reaction Scheme
Mechanism of Reductive Amination
The reductive amination process is a cornerstone reaction for the synthesis of amines.[1] The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates, often catalyzed by a weak acid like acetic acid, to form an imine. The imine is subsequently protonated to form a more electrophilic iminium ion. The hydride reagent, sodium triacetoxyborohydride, then delivers a hydride to the iminium carbon, yielding the final secondary amine product.[7]
Caption: Mechanism of the two-step, one-pot reductive amination.
Materials and Methods
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity |
| 3-Picolylamine | C₆H₈N₂ | 108.14 | ≥98% |
| Tetrahydrofuran-2-carbaldehyde | C₅H₈O₂ | 100.12 | ≥97% |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 97% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Sol. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Glass funnel and separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Standard laboratory glassware
Safety Precautions
-
Dichloromethane: Volatile and a suspected carcinogen. Handle exclusively in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Avoid contact with moisture.
-
Acetic Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
3-Picolylamine & Tetrahydrofuran-2-carbaldehyde: Irritants. Avoid inhalation and skin contact.
Experimental Protocol
Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-picolylamine (1.00 g, 9.25 mmol, 1.0 equiv.).
-
Dissolve the amine in 30 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Add glacial acetic acid (0.53 mL, 9.25 mmol, 1.0 equiv.) to the solution. Stir for 5 minutes. The acid acts as a catalyst for imine formation.[1][7]
-
Add tetrahydrofuran-2-carbaldehyde (1.02 g, 10.18 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
Reduction
-
To the reaction mixture, add sodium triacetoxyborohydride (2.35 g, 11.1 mmol, 1.2 equiv.) portion-wise over 10 minutes. The portion-wise addition helps to control any potential exotherm.
-
Stir the reaction vigorously at room temperature.
Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC eluent system (e.g., 10% Methanol in Dichloromethane with 1% triethylamine).
-
Spot the starting material (3-picolylamine) and the reaction mixture on a TLC plate.
-
Visualize the spots under a UV lamp. The reaction is complete when the starting amine spot has been completely consumed (typically 2-4 hours).
Workup
-
Once the reaction is complete, carefully quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid and decomposes any remaining reducing agent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification
-
Purify the crude oil using silica gel column chromatography.
-
Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The addition of 1% triethylamine to the eluent can help prevent the product from streaking on the silica gel.
-
Collect the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a pure oil.
Characterization
The identity and purity of the final compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically between δ 7.0-8.7 ppm), the tetrahydrofuran ring protons, and the methylene protons of the connecting bridges. For the hydrobromide salt, pyridine protons have been reported in the δ 7.36-8.66 ppm range.[8]
-
¹³C NMR: The carbon spectrum will confirm the presence of all 11 unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometric analysis should show the molecular ion peak corresponding to the product's molecular weight (C₁₁H₁₆N₂O, MW = 192.26 g/mol ). The hydrobromide salt has been reported with a molecular ion peak at m/z 273/275, showing the characteristic bromide isotope pattern.[8]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This application note details a robust and reliable protocol for the synthesis of this compound. The use of sodium triacetoxyborohydride in a one-pot reductive amination procedure offers high yields and excellent functional group tolerance, making it a highly effective method for accessing this and structurally similar secondary amines for research and development purposes.[2][9]
References
- Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
- Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers, Chem 115, Harvard University. [Link: https://myers.iq.harvard.
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2019). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 96(7), 1464–1468. [Link: https://pubs.acs.org/doi/abs/10.1021/acs.jchemed.8b00637]
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link: https://www.organic-chemistry.org/chemicals/reductions/sodium-triacetoxyborohydride.shtm]
- Tokyo Chemical Industry (TCI). (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. [Link: https://www.tcichemicals.com/US/en/support-download/tcimail/application/reductive-amination-reaction-using-sodium-triacetoxyborohydride_EN]
- BOC Sciences. (n.d.). This compound. [Link: https://www.bocsci.com/fe-product-show-4980331.html]
- Blotrol. (2023). Buy this compound hydrobromide | 1185299-21-1. [Link: https://www.blotrol.com/product_1185299-21-1.html]
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link: https://www.masterorganicchemistry.
- Twilton, J., Le, C., Knowles, R. R., & MacMillan, D. W. C. (2017). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 9(8), 741–747. [Link: https://www.
- ResearchGate. (n.d.). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. [Link: https://www.researchgate.
- Chen, C., He, L., & Antonchick, A. P. (2017). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic & Biomolecular Chemistry, 15(46), 9893–9897. [Link: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02506a]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Buy this compound hydrobromide | 1185299-21-1 [smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging the Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Scaffold for Novel Kinase Inhibitor Development
Introduction: Unlocking New Potential in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of approved drugs demonstrating clinical success.[1] The relentless pursuit of novel, selective, and potent kinase inhibitors necessitates the exploration of new chemical scaffolds. This guide focuses on the potential of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine as a foundational scaffold for the discovery and development of next-generation kinase inhibitors.
While "this compound" itself is not an established kinase inhibitor, its constituent moieties—a pyridine ring and a tetrahydrofuran (THF) ring—are "privileged structures" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[2][3] The pyridine ring can act as a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket, a feature common to many successful inhibitors.[4] The tetrahydrofuran ring, a versatile saturated heterocycle, can enhance solubility, improve pharmacokinetic properties, and provide a three-dimensional vector for exploring sub-pockets within the kinase active site.[3][5]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential of the this compound scaffold. We will detail synthetic strategies, robust screening protocols, and cell-based validation assays, offering a complete roadmap from initial hit-to-lead exploration to preclinical evaluation.
Part 1: The Scientific Rationale - Why This Scaffold?
The strategic combination of the pyridine and tetrahydrofuran motifs provides a compelling starting point for kinase inhibitor design.
-
The Pyridine Core: As a bioisostere of the adenine ring in ATP, the pyridine scaffold is adept at binding to the ATP-binding site of kinases.[6] Its nitrogen atom can form a key hydrogen bond with the kinase hinge region, anchoring the inhibitor. Derivatives of pyridine are well-established for their favorable pharmacokinetic profiles, including good solubility and metabolic stability.[2]
-
The Tetrahydrofuran Moiety: The THF ring introduces several advantageous properties. Its non-planar structure allows for the exploration of three-dimensional space within the kinase active site, potentially leading to enhanced selectivity. The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can be functionalized to introduce further interactions or modulate physicochemical properties.[3][5] The inclusion of a THF ring has been shown to be critical for the potency of some antiviral drugs, demonstrating its importance in ligand-target interactions.[5]
The linkage of these two fragments via a flexible aminomethyl bridge in "this compound" provides an excellent foundation for generating a library of diverse analogues for screening.
Caption: Core components of the proposed kinase inhibitor scaffold.
Part 2: Synthetic Strategy & Library Development
The exploration of this scaffold begins with a robust synthetic plan to generate a library of analogues. The parent compound, "this compound," serves as a key intermediate.
Protocol 1: Synthesis of the Core Scaffold
A common and efficient method for synthesizing the core amine is through reductive amination.
Materials:
-
3-Pyridinecarboxaldehyde
-
(Tetrahydrofuran-2-yl)methanamine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in DCM, add (Tetrahydrofuran-2-yl)methanamine (1.05 eq).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired "this compound".
Library Synthesis: Exploring Chemical Space
The secondary amine of the core scaffold is a prime handle for diversification. A library can be generated through reactions such as acylation, sulfonylation, and urea/thiourea formation to explore structure-activity relationships (SAR).
Caption: Workflow for generating a focused library from the core scaffold.
Part 3: In Vitro Kinase Inhibition Profiling
Once a library of compounds is synthesized, the first critical step is to assess their ability to inhibit specific kinase targets. A luminescence-based assay measuring ADP production is a robust and high-throughput method.[7]
Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the level of kinase inhibition.[8]
Materials:
-
Corresponding kinase substrate peptide
-
ATP (at the Kₘ concentration for the specific kinase)
-
Synthesized inhibitor compounds and a positive control (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.
| Compound ID | Target Kinase | IC₅₀ (nM) [Hypothetical Data] |
| Scaffold-001 | VEGFR2 | >10,000 |
| Amide-005 | VEGFR2 | 850 |
| Amide-012 | VEGFR2 | 45 |
| Sulfonamide-002 | VEGFR2 | 1,200 |
| Urea-008 | VEGFR2 | 560 |
| Staurosporine | VEGFR2 | 8 |
Table 1: Hypothetical screening data for a small library of compounds against VEGFR2 kinase. This illustrates how SAR can identify a potent hit like Amide-012 for further development.
Part 4: Cell-Based Assays for Target Validation
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that an inhibitor is active in a physiological context.[11] These assays measure the downstream effects of kinase inhibition within intact cells.[12]
Protocol 3: Cellular Target Engagement & Phosphorylation Assay
This protocol measures the phosphorylation of a kinase's direct downstream substrate in cells, providing evidence of target engagement and functional inhibition.[13]
Materials:
-
Cancer cell line known to be driven by the target kinase (e.g., HUVECs for VEGFR2)
-
Appropriate cell culture medium and serum
-
Growth factor to stimulate the pathway (e.g., VEGF for VEGFR2)
-
Lead inhibitor compound (e.g., Amide-012)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2)
-
Secondary antibody conjugated to HRP
-
ELISA plates or Western blot equipment
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Plate cells in a 12-well plate and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor (or DMSO vehicle) for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 10-15 minutes to induce phosphorylation of the target kinase.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Analysis (Western Blot): a. Normalize protein amounts and separate by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Probe the membrane with the anti-phospho-kinase antibody, followed by the HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Strip the membrane and re-probe with the anti-total-kinase antibody as a loading control.
-
Data Analysis: Quantify band intensities using densitometry. The ratio of phospho-kinase to total-kinase will indicate the degree of inhibition at each compound concentration.
Caption: A generic receptor tyrosine kinase signaling cascade.
Conclusion and Future Directions
The "this compound" scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. The combination of the hinge-binding pyridine motif and the pharmacokinetically favorable tetrahydrofuran ring provides a strong foundation for medicinal chemistry exploration. The protocols detailed in these application notes offer a clear and robust workflow for synthesizing a focused library, performing primary biochemical screening, and validating lead compounds in a cellular context. Successful execution of this strategy could lead to the identification of novel drug candidates with the potential for high potency, improved selectivity, and favorable drug-like properties, ultimately contributing to the advancement of targeted cancer therapies.
References
-
INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Profacgen. Cell-based Kinase Assays. Available at: [Link]
-
Bremner, J. et al. (2005). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][3][12]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). PubMed. Available at: [Link]
-
Halder, P. et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]
-
Zhu, H. et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available at: [Link]
-
Carlson, C.B. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Ouellette, S.B. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Ghosh, A.K. et al. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central. Available at: [Link]
-
Lone, M.Y. et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]
-
Sharma, S. et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Tighadouini, S. et al. (2022). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]
-
Goldstein, D.M. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]
-
García, A. et al. (2021). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI. Available at: [Link]
-
García, A. et al. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH. Available at: [Link]
-
Bamborough, P. et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
-
Zhao, Z. et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ACS Publications. Available at: [Link]
-
Okafor, C.E. et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. Available at: [Link]
-
Kamal, A. et al. (2019). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Lim, S. et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. PMC - NIH. Available at: [Link]
-
Mishra, A. et al. (2013). Taxifolin acts as type I inhibitor for VEGFR-2 kinase: Stability evaluation by molecular dynamic simulation. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Sielecki, T. et al. (2014). A development of chimeric VEGFR2 TK inhibitor based on two ligand conformers from PDB: 1Y6A complex--medicinal chemistry consequences of a TKs analysis. PubMed. Available at: [Link]
Sources
- 1. journaljcti.com [journaljcti.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Welcome to the technical support center for the synthesis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights for improving the yield and purity of this target molecule. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The most common and efficient pathway to this secondary amine is through the reductive amination of 3-pyridinecarboxaldehyde and tetrahydrofurfurylamine. This guide focuses on optimizing this specific transformation.
Core Synthesis Pathway: Reductive Amination
The reaction proceeds in two key stages, which can be performed sequentially or, more conveniently, in a one-pot fashion:
-
Imine Formation: The nucleophilic nitrogen of tetrahydrofurfurylamine attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde to form a hemiaminal, which then dehydrates to an intermediate imine (or its protonated iminium ion form).
-
Reduction: A selective reducing agent donates a hydride to the imine's carbon, yielding the final secondary amine product.
Caption: General workflow for the reductive amination synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most dependable and scalable method is a one-pot reductive amination using a selective hydride donor.[1] This approach avoids the isolation of the intermediate imine, which can be unstable, and simplifies the overall process. The key to success lies in choosing a reducing agent that preferentially reduces the iminium ion over the starting aldehyde.[2][3]
Q2: Which reducing agent provides the best yield and selectivity?
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation.[2][4] It is a mild and selective reducing agent, offering a significant advantage over other borohydrides.[5] The electron-withdrawing acetoxy groups and steric bulk make STAB less reactive towards aldehydes and ketones but highly effective for reducing the protonated iminium ion intermediate.[5][6] This selectivity is crucial for a one-pot procedure where the aldehyde is present throughout the reaction.[2]
| Reducing Agent | Selectivity | Common Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Excellent for Imines > Aldehydes | DCE, THF, DCM[7][8] | Ideal for one-pot reactions; high functional group tolerance; non-toxic byproducts.[4] | Moisture sensitive; not compatible with protic solvents like methanol.[8][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good (pH-dependent) | Methanol, Ethanol | Stable in water and protic solvents.[1] | Highly toxic and generates HCN/NaCN byproducts during acidic workup.[1][4] |
| Sodium Borohydride (NaBH₄) | Poor (Reduces Aldehydes) | Methanol, Ethanol | Inexpensive and readily available. | Reduces starting aldehyde, leading to alcohol byproduct and lower yield; best for two-step protocols.[8][10] |
Q3: What are the optimal reaction conditions (pH, solvent)?
-
pH: Imine formation is catalyzed by mild acid (optimal pH ~4-5).[10] Acetic acid is commonly added as a catalyst when using STAB.[4] If the solution is too acidic (pH < 4), the primary amine starting material will be fully protonated, rendering it non-nucleophilic and stopping the reaction.[10]
-
Solvent: For STAB-mediated reactions, aprotic solvents are required. 1,2-Dichloroethane (DCE) is the classic choice, though greener alternatives like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF) have proven effective and are often comparable.[7][11] Tetrahydrofuran (THF) is also a viable option.[8]
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine to visualize the starting materials and product. The aldehyde can be visualized with a 2,4-DNP stain, and the amines with a ninhydrin stain (note: the secondary amine product will stain weakly, often yellow/orange). For more precise monitoring, LC-MS is ideal to track the consumption of reactants and formation of the product mass.
Troubleshooting Guide for Low Yield
This section addresses specific experimental issues in a problem-and-solution format.
Caption: A troubleshooting flowchart for low-yield issues.
Problem 1: The reaction is sluggish or stalls, with significant unreacted starting materials remaining.
-
Possible Cause A: Inefficient Imine Formation. The equilibrium between the reactants and the imine may not favor the imine.[1] This is often due to the presence of water (a byproduct) or suboptimal pH.
-
Solution:
-
Add a Dehydrating Agent: Include powdered 4 Å molecular sieves in the reaction mixture to sequester the water formed during imine formation, driving the equilibrium forward.[12]
-
Optimize pH: If not already included, add 1.0 equivalent of acetic acid to catalyze imine formation. The mildly acidic conditions promote protonation of the carbonyl, making it more electrophilic, and facilitate the dehydration of the hemiaminal intermediate.[2][4]
-
Pre-stir Reactants: Allow the 3-pyridinecarboxaldehyde and tetrahydrofurfurylamine to stir together in the solvent for 1-2 hours at room temperature before adding the reducing agent. This allows the imine intermediate to form in a higher concentration.
-
-
-
Possible Cause B: Ineffective Reduction. The reducing agent may be old, degraded by moisture, or insufficient.
-
Solution:
-
Use Fresh Reagent: Sodium triacetoxyborohydride is moisture-sensitive.[9] Use a freshly opened bottle or reagent that has been stored properly in a desiccator.
-
Increase Stoichiometry: Increase the amount of STAB from a typical 1.1 equivalents to 1.3-1.5 equivalents relative to the limiting reagent.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent decomposition.
-
-
Problem 2: A significant amount of 3-pyridinemethanol is isolated as a byproduct.
-
Possible Cause: Non-selective Reduction. This is the classic sign of using a reducing agent that is too powerful, like sodium borohydride (NaBH₄), in a one-pot reaction.[10] NaBH₄ reduces the starting aldehyde to its corresponding alcohol at a rate competitive with imine reduction.
-
Solution:
-
Switch to STAB: The most effective solution is to switch to sodium triacetoxyborohydride (STAB), which is highly selective for the iminium ion over the aldehyde.[4][7] This allows for a clean one-pot procedure with minimal alcohol byproduct.
-
Modify the NaBH₄ Procedure (Two-Step): If you must use NaBH₄, do not add all reagents at once. First, dissolve the aldehyde and amine in methanol and stir for 1-2 hours to maximize imine formation. Then, cool the mixture in an ice bath and add the NaBH₄ portion-wise.[4][7] This temporal separation minimizes the amount of unreacted aldehyde available when the strong reducing agent is introduced.
-
-
Problem 3: The reaction appears complete by TLC/LC-MS, but the isolated yield is poor.
-
Possible Cause: Losses during Purification. The product is a secondary amine with a polar pyridine ring, which can make it challenging to purify. It may streak on silica gel or be partially water-soluble, leading to losses during aqueous workup.
-
Solution:
-
Modified Column Chromatography: When performing silica gel chromatography, add 1-2% triethylamine or ammonia in methanol to the eluent system. This deactivates the acidic sites on the silica, preventing the basic amine product from irreversibly adsorbing or streaking, thereby improving recovery.
-
Acid-Base Extraction: Exploit the basicity of the amine product. After the reaction, perform an aqueous workup and extract the crude material into an organic solvent. Then, extract the organic layer with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Finally, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure amine product with an organic solvent.
-
Purification via Salt Formation: For a crystalline, easy-to-handle solid, consider converting the final product to a salt. After purification, dissolve the amine in a suitable solvent (like isopropanol or diethyl ether) and add a solution of an acid like HBr or HCl to precipitate the corresponding salt, which can then be collected by filtration.[13]
-
-
Optimized Experimental Protocols
Protocol 1: High-Yield One-Pot Synthesis using STAB (Recommended)
This protocol is designed for maximum efficiency and yield.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-pyridinecarboxaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) or 2-methyltetrahydrofuran (2-MeTHF) (approx. 0.2 M concentration).
-
Amine Addition: Add tetrahydrofurfurylamine (1.05 eq) via syringe and stir the mixture at room temperature for 30 minutes.
-
Reducer Addition: Add sodium triacetoxyborohydride (STAB) (1.3 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase twice with dichloromethane (DCM).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, ready for purification.
Protocol 2: Two-Step Synthesis using NaBH₄ (Alternative)
Use this protocol if STAB is unavailable, but be prepared for potential alcohol byproduct formation.
-
Imine Formation: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) and tetrahydrofurfurylamine (1.1 eq) in methanol (approx. 0.3 M). Stir at room temperature for 2 hours.
-
Reduction: Cool the flask to 0 °C in an ice-water bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.
-
Workup: Carefully quench the reaction by slowly adding water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with ethyl acetate or DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Chem 115, Harvard University. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Dunn, P. J., et al. (2021). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry. Retrieved from [Link]
-
Powers, D. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from [Link]
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
- Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Doyle, A. G., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
Pelter, A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. Retrieved from [Link]
-
Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]
-
Organic Syntheses. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Retrieved from [Link]
-
Justin Burch. (2022). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. interchim.fr [interchim.fr]
- 6. youtube.com [youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Buy this compound hydrobromide | 1185299-21-1 [smolecule.com]
Purification of "Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" from reaction byproducts
As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical protocols for the purification of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to make informed decisions and adapt methodologies to their specific experimental outcomes.
Section 1: Understanding the Challenge: Common Byproducts & Initial Assessment
The target molecule, a secondary amine containing both a basic pyridine ring and a polar tetrahydrofuran moiety, presents unique purification challenges. It is most commonly synthesized via reductive amination of 3-pyridinecarboxaldehyde with tetrahydrofurfurylamine.[1][2][3] Understanding the potential impurities from this reaction is the first step toward a successful purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude reaction mixture?
A1: In a typical reductive amination, you can expect several byproducts alongside your desired secondary amine. The primary culprits are:
-
Unreacted Starting Materials: 3-pyridinecarboxaldehyde and tetrahydrofurfurylamine.
-
Carbonyl Reduction Product: 3-pyridylcarbinol, formed if the reducing agent attacks the starting aldehyde before imine formation.
-
Over-alkylation Product: The tertiary amine, formed if the desired secondary amine product reacts again with the starting aldehyde and is subsequently reduced.[3][4]
-
Reducing Agent Residues: Inorganic salts (e.g., borates) from reagents like sodium triacetoxyborohydride or sodium cyanoborohydride.[3][5]
Table 1: Potential Byproducts and Their Characteristics
| Compound Name | Structure | Key Physicochemical Property | Recommended Initial Removal Strategy |
| 3-Pyridinecarboxaldehyde | Pyridine ring with an aldehyde group | Neutral, polar | Acid-base extraction; Chromatography |
| Tetrahydrofurfurylamine | Tetrahydrofuran ring with a primary amine | Basic, very polar | Acid-base extraction; Chromatography |
| 3-Pyridylcarbinol | Pyridine ring with a primary alcohol | Neutral, very polar | Acid-base extraction; Chromatography |
| Tertiary Amine byproduct | N,N-bis(pyridin-3-ylmethyl)... | Basic, less polar than the secondary amine | Chromatography; Fractional crystallization |
| Borate Salts | Inorganic salts | Highly polar, water-soluble | Aqueous workup/extraction |
Q2: What analytical techniques should I use to assess my crude product before purification?
A2: A multi-faceted analytical approach is crucial.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. To overcome the common issue of amine streaking on acidic silica gel, use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., Dichloromethane:Methanol:Triethylamine 90:9:1) or use alumina TLC plates.[6][7] This will give you a preliminary idea of the number of components in your mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most informative technique. It will not only separate the components but also provide their mass-to-charge ratio, allowing you to tentatively identify your product and the key byproducts listed in Table 1.
-
Proton Nuclear Magnetic Resonance (¹H NMR): An NMR of the crude material can help quantify the ratio of product to major impurities, especially unreacted aldehyde (indicated by a signal around 9-10 ppm) or starting amine. This information is invaluable for choosing the most appropriate purification scale and method.[8]
Section 2: Purification Strategy Decision Guide
Based on your initial analysis, the following decision tree and troubleshooting guide will help you select the most effective purification method.
Purification Workflow Diagram
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Common Purification Issues
Problem: My compound streaks badly on a standard silica gel column, leading to poor separation and recovery.
-
Causality: The basic nitrogen atoms on your molecule (both pyridine and the secondary amine) form strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6][7] This causes tailing (streaking) and can sometimes lead to irreversible binding and loss of product.
-
Solution 1: Mobile Phase Modification: Add 0.5-1% of a volatile competing base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., ethyl acetate/hexanes or DCM/methanol). The competing base will "cap" the acidic sites on the silica, allowing your product to elute more symmetrically.[6]
-
Solution 2: Alternative Stationary Phase:
-
Basic Alumina: Alumina is a basic stationary phase and is often an excellent choice for purifying basic compounds like amines.[7]
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for amine purification.[9]
-
Problem: My product is too polar to move off the baseline in normal-phase chromatography, even with high concentrations of methanol.
-
Causality: The combination of the pyridine ring, the amine, and the ether oxygen in the tetrahydrofuran ring makes the molecule highly polar. In normal-phase chromatography, highly polar compounds bind very strongly to the polar stationary phase.
-
Solution 1: Reversed-Phase Flash Chromatography: In reversed-phase (e.g., C18 silica), the separation mechanism is based on hydrophobicity. Nonpolar compounds are retained longer. Your polar product will elute earlier. A typical mobile phase would be a gradient of water and acetonitrile. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape by ensuring the amines are protonated.
-
Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that show little or no retention in reversed-phase. It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase consisting of a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous solvent. Water acts as the strong, eluting solvent.[10]
Problem: Chromatography is not a viable option due to scale or cost, and my primary impurities are neutral.
-
Causality: For large-scale purifications or when the primary impurities are non-basic (like unreacted aldehyde or the alcohol byproduct), a chemical separation is often more efficient than a physical one.
-
Solution: Acid-Base Extraction: This classic technique exploits the basicity of your amine product.[11][12] By washing an organic solution of your crude product with aqueous acid (e.g., 1M HCl), your amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[13][14] Neutral impurities (aldehyde, alcohol) remain in the organic layer and are discarded. The aqueous layer is then basified (e.g., with NaOH) to regenerate the neutral "free base" amine, which is then extracted back into a fresh organic solvent.[14]
Table 2: Comparison of Recommended Purification Techniques
| Technique | Principle | Pros | Cons | Best For... |
| Normal-Phase Chromatography (Modified) | Adsorption on a polar stationary phase | Good for separating isomers and less polar byproducts. | Can cause streaking and product loss if not properly modified. | Removing the tertiary amine byproduct or other moderately polar impurities. |
| Reversed-Phase Chromatography | Partitioning based on hydrophobicity | Excellent for highly polar compounds; good peak shapes. | Requires aqueous mobile phases which can be slow to evaporate. | Separating the polar product from non-polar impurities. |
| Acid-Base Extraction | Differential solubility of neutral vs. salt forms | Fast, inexpensive, highly scalable, excellent for removing neutral impurities.[12] | Will not separate the desired amine from other basic impurities. | Crude purifications where the main impurities are the starting aldehyde and alcohol. |
| Crystallization as a Salt | Formation of a crystalline solid from a supersaturated solution | Can yield very high purity material; excellent final purification step.[15] | Yield can be variable; requires finding suitable solvent conditions. | Final purification step to achieve >99% purity after initial cleanup. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (approx. 1.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (50 mL). Transfer to a separatory funnel.
-
Acidic Wash: Add 1M aqueous HCl (30 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Your product is now in this aqueous layer as the hydrochloride salt.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1M HCl (30 mL). Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M aqueous NaOH with stirring until the pH is >12 (check with pH paper). A milky precipitate or oiling out of your product should be observed.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the regenerated free-base amine with DCM (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification by Crystallization as a Hydrochloride Salt
-
Prerequisite: This protocol works best on material that has already been partially purified by extraction or chromatography and is >90% pure.
-
Dissolution: Dissolve the purified free-base amine (1.0 g) in a minimal amount of a suitable solvent like isopropanol or ethyl acetate (approx. 5-10 mL). Gentle warming may be necessary.
-
Salt Formation: To the stirred solution, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete. Monitor the pH to ensure it is acidic.
-
Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified hydrochloride salt under high vacuum to remove all traces of solvent.
Section 4: Final Purity Verification
After purification, it is essential to verify the purity and confirm the identity of the final product.
-
¹H and ¹³C NMR: This will confirm the structure of the compound and reveal the presence of any remaining impurities. The absence of an aldehyde proton signal (~9-10 ppm) is a key indicator of purity.[8]
-
High-Performance Liquid Chromatography (HPLC): An HPLC trace with a single major peak (typically >95% by area) is a strong confirmation of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.
-
Elemental Analysis: Provides the elemental composition (C, H, N), which should match the theoretical values for the compound's molecular formula. This is often required for publication or regulatory submission.
By employing this structured, evidence-based approach, researchers can effectively troubleshoot and optimize the purification of "this compound," ensuring the high-quality material required for subsequent research and development.
References
- Vertex AI Search. (2023). Buy this compound hydrobromide | 1185299-21-1.
- ChemBK. (2024). This compound.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
- University of California, Los Angeles. (n.d.). Acid-Base Extraction.
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (1932). Purification of primary aromatic amine hydrohalides of the benzene series - US1878970A.
- Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines.
- The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
- Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- YouTube. (2020). Acid-Base Extraction Tutorial.
- JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
- PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- PubMed. (2013). Analytical methods for the evaluation of melamine contamination.
- ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Welcome to the technical support center for the synthesis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound. The information herein is curated from established principles of organic synthesis and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to the Synthesis
The synthesis of this compound is most commonly and efficiently achieved via a one-pot reductive amination reaction. This method involves the condensation of 3-pyridinecarboxaldehyde and tetrahydrofurfurylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and generally good yields.
Below is a general workflow for this synthesis:
Caption: General workflow for the synthesis of this compound via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot reductive amination of 3-pyridinecarboxaldehyde with tetrahydrofurfurylamine.[1] This approach is advantageous as it avoids the isolation of the intermediate imine, which can be unstable.[2]
Q2: Which reducing agent is most suitable for this reaction?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[1] It is milder and more selective for the imine over the aldehyde compared to other borohydrides like sodium borohydride (NaBH₄).[3] This selectivity is crucial to prevent the formation of 3-pyridylmethanol as a byproduct.[4]
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE), at room temperature.[5] A slight excess of the amine and the reducing agent is often used to ensure complete conversion of the aldehyde. The addition of a catalytic amount of acetic acid can facilitate imine formation.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should observe the consumption of the starting aldehyde and the formation of a new, more polar spot corresponding to the product amine. Liquid chromatography-mass spectrometry (LC-MS) can also be used to track the disappearance of reactants and the appearance of the product's molecular ion peak.
Q5: What are the expected spectroscopic characteristics of the final product?
A5: For the hydrobromide salt of this compound, the ¹H NMR spectrum in DMSO-d₆ typically shows characteristic signals for the pyridine protons between δ 7.36-8.66 ppm.[6] The methylene bridge protons are expected around δ 3.81 ppm, and the tetrahydrofuran ring protons exhibit complex multiplets between δ 1.89-3.93 ppm.[6] The molecular ion peak in the mass spectrum should appear at m/z 193.13 for the free base.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Poor Quality of Reagents:
-
3-Pyridinecarboxaldehyde: This aldehyde can oxidize over time to nicotinic acid. Ensure you are using a fresh or properly stored bottle. The presence of a white solid (nicotinic acid) in the liquid aldehyde is an indicator of degradation.
-
Tetrahydrofurfurylamine: This amine can absorb water and carbon dioxide from the atmosphere. Use a freshly opened bottle or distill it before use.
-
Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[7] Use a freshly opened container and handle it quickly in a dry environment.
-
-
Incomplete Imine Formation:
-
The equilibrium between the aldehyde/amine and the imine may not favor the imine.[6] To drive the reaction forward, you can add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.[2] Alternatively, adding a catalytic amount of acetic acid can accelerate imine formation.[4]
-
-
Inefficient Reduction:
-
If using a milder reducing agent, the reaction may be sluggish. You can try gently heating the reaction mixture to 30-40 °C.[4] Ensure that the reducing agent was added in a sufficient stoichiometric amount (typically 1.2-1.5 equivalents).
-
Problem 2: Presence of Significant Side Products
Common Side Products and Mitigation Strategies:
-
3-Pyridylmethanol: This is a common byproduct resulting from the reduction of the starting aldehyde.
-
Cause: The use of a less selective reducing agent like NaBH₄ or the presence of moisture which can hydrolyze the imine back to the aldehyde, making it available for reduction.
-
Solution: Use the more selective sodium triacetoxyborohydride (NaBH(OAc)₃).[1] Ensure the reaction is carried out under anhydrous conditions.
-
-
Over-alkylation (Tertiary Amine Formation): While less common with a secondary amine product, it's a possibility if the product amine reacts with another molecule of the aldehyde.
-
Cause: High concentrations of reactants or prolonged reaction times at elevated temperatures.
-
Solution: Use a slight excess of the primary amine to favor the formation of the desired secondary amine. Avoid excessive heating.
-
-
Unreacted Starting Materials:
-
Cause: Insufficient equivalents of one of the reagents, poor reagent quality, or insufficient reaction time.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the amine and reducing agent. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Problem 3: Difficulty in Product Purification
Purification Strategy and Troubleshooting:
-
Standard Purification: The crude product is typically purified by column chromatography on silica gel. A gradient elution with a mixture of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is usually effective. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to prevent the product from tailing on the silica gel.
-
Troubleshooting Purification:
-
Co-elution of Product and 3-Pyridylmethanol: If 3-pyridylmethanol is present, it may have a similar polarity to the desired product. Careful selection of the eluent system and using a long column can improve separation.
-
Product is too Polar and Streaks on the Column: This is common for amines. As mentioned, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent will improve the peak shape.[8]
-
Alternative Purification: If chromatography is challenging, consider converting the product to its hydrochloride or hydrobromide salt.[9] The salt can often be purified by crystallization, and the free base can be regenerated by treatment with a base.
-
Experimental Protocols
Representative Synthesis of this compound
-
To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofurfurylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (with 0.5% triethylamine) as the eluent.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the reductive amination synthesis.
Comparative Data
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available.[3] | Can reduce aldehydes and ketones; less selective for imines.[6] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines in the presence of carbonyls at neutral pH.[1] | Highly toxic and generates cyanide waste. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, highly selective for imines, non-toxic byproducts.[1] | More expensive, moisture-sensitive.[7] |
References
- Vertex AI Search. (2023). Buy this compound hydrobromide | 1185299-21-1.
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Supporting Information for External oxidant-free alkylation of quinoline and pyridine derivatives. (n.d.). [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Reddit. (2018). Forcing a Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. [Link]
-
Catalysis Science & Technology. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (n.d.). Synthesis of Some 3-Furylamine Derivatives. [Link]
-
Wikipedia. (n.d.). Pyridine-3-carbaldehyde. [Link]
-
PubChem. (n.d.). N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine. [Link]
- Google Patents. (n.d.). CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine.
-
Revistas Bolivianas. (2013). 8_Tetrahydropyrimidines synthesis. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound hydrobromide | 1185299-21-1 [smolecule.com]
- 7. This compound hydrobromide | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 8. revistasbolivianas.ciencia.bo [revistasbolivianas.ciencia.bo]
- 9. sandermanpub.net [sandermanpub.net]
"Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" stability and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. It addresses common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: As a standard practice for many amine-containing organic compounds, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is advisable to keep the container tightly sealed to prevent exposure to moisture and atmospheric components.[2] For long-term storage, refrigeration is often recommended to minimize potential degradation. One supplier suggests a retest of the product 12 months after receipt, as handling and storage conditions outside of their control can impact quality.[3]
Q2: Is this compound sensitive to light?
Q3: What are the potential degradation pathways for this compound?
A3: this compound, being a secondary amine with pyridine and tetrahydrofuran moieties, may be susceptible to several degradation pathways:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, and certain metal ions.[4]
-
Hydrolysis: Although generally stable, the ether linkage in the tetrahydrofuran ring could be susceptible to hydrolysis under strong acidic conditions.
-
Reaction with Acids: As a base, it will react with acids to form salts.[5] While this is often a desired reaction for creating more stable and soluble forms (like the hydrobromide salt), unintended exposure to acidic conditions can alter the compound.[6]
Q4: How should I handle this compound in the laboratory to ensure its stability during an experiment?
A4: To maintain the stability of this compound during experimental use, it is important to:
-
Work in a well-ventilated area or under a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Minimize the time the container is open to the atmosphere.
-
If the experiment is sensitive to moisture, consider handling the compound in an inert atmosphere (e.g., a glove box with nitrogen or argon).
-
Avoid contact with strong oxidizing agents and strong acids, unless it is a planned part of the reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, helping you to identify and resolve problems related to the stability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying purity, unexpected peaks in chromatography). | The compound may be degrading due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place. 2. Perform a Forced Degradation Study: This will help identify potential degradation products and establish the stability-indicating nature of your analytical method.[7][8] 3. Re-test the Material: If degradation is suspected, re-analyzing the starting material for purity is recommended. |
| Low yield or unexpected side products in a reaction. | The starting material may have degraded, or it may be reacting with components of the reaction mixture (e.g., solvents, reagents). | 1. Check for Incompatibilities: Review the chemical compatibility of this compound with all other reagents and solvents in your reaction. Amines are incompatible with many substances, particularly acids.[5] 2. Use Fresh Material: If possible, use a freshly opened container of the compound to rule out degradation of the starting material. |
| Physical changes in the compound (e.g., change in color, clumping). | This could indicate degradation or absorption of moisture. | 1. Protect from Moisture: Ensure the container is always tightly sealed. If the compound is hygroscopic, consider storing it in a desiccator. 2. Analyze for Degradation: If physical changes are observed, it is crucial to re-analyze the compound for purity and to identify any potential degradation products before use. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability-related issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance.[7] It helps in identifying potential degradation products and developing stability-indicating analytical methods.[9]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).[10]
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Also, expose a solution of the compound to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[4]
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method like HPLC.
-
The goal is to achieve a degradation of 10-20%.[9]
-
Compare the chromatograms to identify and quantify the degradation products.
-
Visualizing the Forced Degradation Workflow
Caption: Forced degradation experimental workflow.
References
-
Charles River Laboratories. Stability Testing. [Link]
-
ChemBK. (2024, April 10). This compound. [Link]
-
ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products. [Link]
-
Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?[Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Amine. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
Moravek. The Role of Stability Testing in Pharmaceutical Research. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Singh, S., & Bakshi, M. (2000). Stability testing of pharmaceutical products. [Link]
-
TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. [Link]
-
Teagasc. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Teva Pharmaceutical Industries. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
UW-Milwaukee. Specific Chemical Handling and Storage. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. biosynth.com [biosynth.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. The MSDS HyperGlossary: Amine [ilpi.com]
- 6. Buy this compound hydrobromide | 1185299-21-1 [smolecule.com]
- 7. acdlabs.com [acdlabs.com]
- 8. ajrconline.org [ajrconline.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.
The most prevalent and efficient method for synthesizing this target is the direct reductive amination of 3-pyridinecarboxaldehyde with tetrahydrofurfurylamine. This one-pot reaction is favored for its operational simplicity and generally good yields.[1] It proceeds through the in-situ formation of an imine (or the corresponding iminium ion), which is then selectively reduced to the desired secondary amine.
This guide focuses on the use of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent, a modern reagent prized for its mildness and selectivity, which allows it to reduce the imine intermediate without significantly affecting the starting aldehyde.[2][3]
Recommended Synthesis Protocol
This section outlines a standard, reliable protocol for the target synthesis. It serves as a baseline for the troubleshooting guide that follows.
Reaction Scheme: 3-Pyridinecarboxaldehyde + Tetrahydrofurfurylamine --(NaBH(OAc)₃, cat. AcOH)--> this compound
Step-by-Step Methodology
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-pyridinecarboxaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in a suitable aprotic solvent, such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1-0.5 M concentration). STAB is moisture-sensitive and not recommended for use with protic solvents like methanol.[2][4]
-
Amine Addition: Add tetrahydrofurfurylamine (1.0-1.2 eq) to the solution. A slight excess of the amine can help drive the reaction to completion.
-
Imine Formation: Add glacial acetic acid (AcOH, 1-2 eq) to catalyze the formation of the iminium ion intermediate.[3] Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.3-1.6 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the limiting starting material is consumed.
-
Workup:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the final product.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is very slow or incomplete. My analysis (TLC/LCMS) shows significant amounts of unreacted 3-pyridinecarboxaldehyde and tetrahydrofurfurylamine.
Answer:
This is a common issue that typically points to suboptimal reaction conditions or reagent quality. Here is a systematic approach to troubleshooting:
-
Reagent Potency: Sodium triacetoxyborohydride is moisture-sensitive.[2] If it has been improperly stored, its reducing power may be diminished. It is recommended to use a fresh bottle or a previously opened bottle that was stored in a desiccator. The potency of STAB can be assayed if recurring issues are noted.[2]
-
Insufficient Catalyst: The reaction relies on the formation of an iminium ion, which is catalyzed by acid.[3] Ensure that 1-2 equivalents of glacial acetic acid were added. The absence of acid will dramatically slow down or halt the reaction at the hemiaminal stage.
-
Solvent Choice: The use of protic solvents like methanol or ethanol can react with and consume the STAB reagent, leading to incomplete reduction.[2] Stick to anhydrous aprotic solvents such as DCM, DCE, or THF.[4]
-
Reaction Time: While many reductive aminations are complete within a few hours, sterically hindered or electronically deactivated substrates may require longer reaction times. Ensure the reaction has been allowed to proceed for at least 12-24 hours before concluding it is stalled.
Caption: Troubleshooting workflow for incomplete reactions.
Q2: I've isolated a major byproduct with a higher molecular weight. The mass corresponds to the addition of another pyridin-3-ylmethyl group. What is this and how can I prevent it?
Answer:
This byproduct is almost certainly the tertiary amine, formed by the over-alkylation of your desired secondary amine product. This is a classic side reaction in reductive aminations where the product is nucleophilic enough to compete with the starting amine.[5][6]
Mechanism of Side Reaction: Your desired secondary amine product reacts with another molecule of 3-pyridinecarboxaldehyde to form a new iminium ion, which is then reduced by the remaining STAB to yield the tertiary amine.
Caption: Main vs. Side Reaction Pathways.
Mitigation Strategies:
-
Control Stoichiometry: Avoid using a large excess of the aldehyde. If possible, use the aldehyde as the limiting reagent and a slight excess (1.1-1.2 eq) of the tetrahydrofurfurylamine.
-
Slow Aldehyde Addition: For particularly problematic cases, consider adding the aldehyde slowly over several hours to a solution of the amine, catalyst, and reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the primary amine over the secondary amine product.
Q3: My mass spectrum shows a peak corresponding to 3-pyridinemethanol. Why was my starting aldehyde reduced?
Answer:
The presence of 3-pyridinemethanol indicates that the reducing agent directly reduced the aldehyde starting material. While STAB is highly selective for imines/iminium ions over aldehydes, this side reaction can still occur under certain conditions.[2]
-
Slow Imine Formation: If the formation of the imine is slow (e.g., due to steric hindrance or insufficient acid catalysis), the concentration of the free aldehyde remains high for a longer period, increasing the chance of its direct reduction.
-
Incorrect Reducing Agent: If a less selective reducing agent like Sodium Borohydride (NaBH₄) was used, this outcome is very likely. NaBH₄ readily reduces aldehydes and ketones, and should only be added after confirming complete imine formation.[4][5]
-
Acid-Catalyzed Reduction: In some cases, the acid added during workup can catalyze the reduction of any remaining aldehyde by any unquenched borohydride species.[6] This emphasizes the importance of a careful and thorough quenching step before acidification.
Solution: Ensure proper acid catalysis (pH ~5-6) to accelerate imine formation. If the problem persists, re-verify that you are using STAB and not a harsher reducing agent like NaBH₄.
Q4: Column chromatography is proving difficult. My compounds are streaking and I have poor separation.
Answer:
The target molecule contains two basic nitrogen atoms (the pyridine ring and the secondary amine), which can interact strongly with the acidic silica gel surface, causing streaking and poor resolution.
Chromatography Optimization:
-
Basify the Eluent: Add a small amount of a basic modifier to your mobile phase. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your hexane/ethyl acetate or DCM/methanol eluent system. This deprotonates the silanol groups on the silica surface and your basic compound, minimizing unwanted interactions.
-
Use a Different Stationary Phase: If basifying the eluent is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) may provide a different selectivity profile that can resolve your product from impurities.
Impurity Summary Table
| Impurity Name | Structure | Expected Mass (M+H)⁺ | Mitigation Strategy |
| 3-Pyridinemethanol | Py-CH₂OH | 110.06 | Ensure rapid imine formation with acid catalysis; use a selective reducing agent like STAB. |
| Tertiary Amine | (Py-CH₂)₂-N-CH₂-THF | 283.19 | Use aldehyde as the limiting reagent; consider slow addition of the aldehyde. |
| Unreacted Aldehyde | Py-CHO | 108.04 | Increase reaction time; check potency of STAB; ensure catalytic acid is present. |
| Unreacted Amine | THF-CH₂-NH₂ | 102.09 | Use a slight excess of amine or ensure 1:1 stoichiometry; increase reaction time. |
Py = Pyridin-3-yl; THF = Tetrahydrofuran-2-yl
References
- Vertex AI Search. (2023). This compound hydrobromide.
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Antipin, R., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Pelkey, E. T., & Gribble, G. W. (1999). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Synthesis, 1999(8), 1117-1120. Retrieved from [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
Optimizing reaction conditions for "Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" synthesis
Technical Support Center: Synthesis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and frequently asked questions related to the synthesis, which typically proceeds via a reductive amination pathway. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to optimize and troubleshoot your reaction conditions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method is the direct, one-pot reductive amination of 3-pyridinemethanamine and tetrahydrofuran-2-carboxaldehyde.[1][2] This reaction involves the formation of an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ by a selective hydride agent to yield the desired secondary amine.[1]
Q2: Which reducing agent is best suited for this reaction: Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN), or others?
Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is generally the superior choice for this synthesis.[3][4]
-
Expertise & Causality: STAB is a mild and selective reducing agent. Its bulkiness and attenuated reactivity prevent it from readily reducing the aldehyde starting material, but it is highly effective at reducing the protonated iminium ion intermediate.[4][5] This selectivity is crucial for a successful one-pot reaction, as it minimizes the formation of tetrahydrofuran-2-methanol as a byproduct.[6]
-
Trustworthiness: While NaBH₃CN is also selective for the iminium ion, it is highly toxic and can generate hazardous cyanide byproducts, posing significant safety and waste disposal concerns.[5][7] Other agents like sodium borohydride (NaBH₄) are generally too reactive and will reduce the aldehyde before significant imine formation can occur, unless a two-step procedure is employed.[3][4] Catalytic hydrogenation (H₂/catalyst) is a greener alternative but can sometimes be irreproducible and may require specialized high-pressure equipment.[8]
Q3: What is the role of acetic acid in STAB-mediated reductive aminations?
Acetic acid often acts as a beneficial catalyst. It protonates the imine intermediate to form an iminium ion, which is more electrophilic and thus more readily reduced by STAB.[1] However, its use should be stoichiometric or catalytic, as a large excess of acid can fully protonate the starting amine, rendering it non-nucleophilic and halting the initial imine formation step. For aldehyde-based aminations, acetic acid is often not strictly necessary but can accelerate the reaction.[4]
Q4: What are the best solvents for this reaction?
1,2-Dichloroethane (DCE) is the most commonly recommended solvent for reductive aminations using STAB.[4] Tetrahydrofuran (THF) is also a viable option.[3][4] Methanol is generally avoided with STAB due to potential incompatibility and slow reaction rates.[3]
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems encountered during the experiment.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Poor Quality Starting Materials.
-
Diagnosis: Tetrahydrofuran-2-carboxaldehyde is prone to oxidation or polymerization upon storage. 3-Pyridinemethanamine can also degrade.
-
Solution: Verify the purity of your starting materials via ¹H NMR or GC-MS before starting the reaction. Use freshly opened or recently purified reagents whenever possible.
-
-
Possible Cause 2: Inefficient Imine/Iminium Ion Formation.
-
Diagnosis: The reaction may stall at the first step. This can be monitored by taking an aliquot of the reaction, quenching it, and analyzing via LC-MS to see if starting materials remain largely unconsumed.
-
Solution:
-
Add a Catalyst: Introduce a small amount of acetic acid (e.g., 0.1-0.5 equivalents) to catalyze iminium ion formation.[4]
-
Use a Dehydrating Agent: The formation of the imine releases water, which can hydrolyze the imine back to the starting materials. Adding a dehydrating agent like powdered 4 Å molecular sieves can drive the equilibrium towards the imine, increasing the rate of the overall reaction.[9]
-
-
-
Possible Cause 3: Deactivated Reducing Agent.
-
Diagnosis: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. If it has been improperly stored, it will have lost its activity.
-
Solution: Use a fresh bottle of STAB or a bottle that has been stored correctly in a desiccator. Do not leave the bottle open to the atmosphere.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low product yield.
Problem 2: Formation of Significant Byproducts
-
Possible Cause 1: Reduction of Aldehyde.
-
Diagnosis: You observe the formation of tetrahydrofuran-2-methanol in your crude analysis (GC-MS or NMR).
-
Causality: This occurs if the reducing agent is not selective enough (e.g., NaBH₄) or if conditions favor aldehyde reduction over imine formation.
-
Solution: Ensure you are using a selective reagent like STAB.[6] If you must use NaBH₄, employ a two-step process: first, stir the amine and aldehyde together in a solvent like methanol for 1-2 hours to pre-form the imine, then add the NaBH₄ portion-wise at a low temperature (0 °C).[4]
-
-
Possible Cause 2: Over-alkylation (Dialkylation).
-
Diagnosis: LC-MS analysis shows a species with a mass corresponding to the product plus another tetrahydrofuran-2-ylmethyl group.
-
Causality: The desired secondary amine product can react with a second molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine byproduct. This is more common when the aldehyde is used in large excess or with highly reactive aldehydes.[7]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde, making the aldehyde the limiting reagent.[10]
-
Slow Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde. This keeps the concentration of the primary product low, disfavoring a second reaction.
-
-
Part 3: Experimental Protocols & Data
Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & References |
| Amine | 3-Pyridinemethanamine | Starting material |
| Aldehyde | Tetrahydrofuran-2-carboxaldehyde | Starting material |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Excellent selectivity for iminium ions, minimizing side reactions.[4] |
| Stoichiometry | Amine:Aldehyde:STAB = 1.1 : 1.0 : 1.2 | Slight excess of amine prevents dialkylation. Excess STAB ensures complete reduction.[10] |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Optimal solvents for STAB reactions, promoting good solubility and reaction rates.[4] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most reductive aminations; avoids thermal decomposition.[11] |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS for completion. |
| Catalyst (Optional) | Acetic Acid (0.1 equiv.) | Can accelerate iminium ion formation, especially for less reactive partners.[4] |
Step-by-Step Synthesis Protocol (Gram Scale)
This protocol is a self-validating system. Successful execution should yield the desired product with high purity after purification.
-
Reagent Preparation:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-pyridinemethanamine (2.38 g, 22 mmol, 1.1 equiv).
-
Add 1,2-dichloroethane (DCE, 40 mL). Stir until the amine is fully dissolved.
-
-
Reaction Initiation:
-
To the stirred solution, add tetrahydrofuran-2-carboxaldehyde (2.00 g, 20 mmol, 1.0 equiv).
-
Allow the mixture to stir at room temperature for 20-30 minutes to facilitate initial imine formation.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (STAB) (5.09 g, 24 mmol, 1.2 equiv) portion-wise over 10 minutes. Note: The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the limiting reagent (aldehyde) is consumed. A typical mobile phase for TLC is 10% Methanol in Dichloromethane.
-
-
Workup:
-
Once the reaction is complete (typically 6-12 hours), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[10]
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.[10] Use a gradient elution system, starting with ethyl acetate and gradually increasing the polarity with methanol, to isolate the pure product.
-
Reaction Mechanism Diagram
Caption: The reductive amination pathway for the synthesis.
References
- Vertex AI Search. (2023). Buy this compound hydrobromide.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
- WordPress. (n.d.). Reductive Amination.
- ChemBK. (2024). This compound.
- Organic Chemistry. (n.d.). Reductive Amination - Common Conditions.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- MilliporeSigma. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
- Benchchem. (n.d.). Effect of steric hindrance on sodium triacetoxyborohydride reductions.
- PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
- Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- Harvard University. (n.d.). Myers Chem 115: Reductive Amination.
- PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination.
- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. nbinno.com [nbinno.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. rsc.org [rsc.org]
- 11. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for "Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine"
This guide provides comprehensive handling and safety information for Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, tailored for researchers, scientists, and drug development professionals. Our focus is on providing practical, field-tested advice to ensure both experimental success and personal safety.
I. Core Compound Information & Safety Overview
Key Safety Considerations:
-
Toxicity: Assumed to be toxic and requires careful handling to avoid exposure.
-
Reactivity: Can be reactive with strong oxidizing agents and acids.
-
Routes of Exposure: Primary routes of concern are dermal contact, inhalation, and ingestion.[3]
| Property | Information | Source |
| Chemical Class | Secondary Amine | Inferred from chemical name |
| Appearance | (Assumed) Liquid or Solid | General knowledge of similar compounds |
| Primary Hazards | Potential for skin and eye irritation, respiratory tract irritation, and toxicity upon ingestion or absorption. | [1][2] |
II. Frequently Asked Questions (FAQs)
Q1: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
A1: A comprehensive PPE strategy is critical. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times.[4][5] It is crucial to select gloves appropriate for the specific chemicals being handled.[5] Disposable gloves should be discarded immediately if contamination is suspected.[3]
-
Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3][4]
-
Lab Coat: A standard lab coat should be worn to protect against minor splashes. For larger quantities or higher-risk procedures, an acid-resistant apron is recommended.[3]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5] If a fume hood is not available or engineering controls are insufficient, a respirator may be necessary, which requires specialized training.[1][4]
Q2: How should I properly store this compound?
A2: Proper storage is essential for maintaining the compound's integrity and ensuring laboratory safety.[1][2]
-
Location: Store in a cool, dry, and well-ventilated area.[1][2]
-
Incompatibilities: Keep away from incompatible materials such as strong acids and oxidizing agents.[1][2]
-
Containers: Ensure the container is tightly sealed and clearly labeled with the chemical name and hazard information.[1][2][5]
Q3: What is the correct procedure for disposing of waste containing this compound?
A3: All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a leak-proof, puncture-resistant container that is clearly labeled as hazardous waste.[6][7]
-
Disposal: Dispose of the waste according to your institution's and local environmental regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[7][8]
III. Troubleshooting Guide
This section addresses potential issues you may encounter during your experiments.
Issue 1: Unexpected reaction or decomposition.
-
Possible Cause: Incompatibility with other reagents or solvents. Amines can react exothermically with acids and can be incompatible with strong oxidizing agents.
-
Solution:
-
Review the full list of reagents and solvents in your protocol for known incompatibilities with amines.
-
Ensure all glassware is clean and dry to prevent contamination.
-
When mixing with acidic solutions, consider adding the amine slowly and with cooling to control the reaction rate.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause: Compound degradation due to improper storage or handling. Exposure to air, light, or moisture could potentially degrade the compound over time.
-
Solution:
-
Verify that the compound has been stored in a tightly sealed container in a cool, dark, and dry place.
-
If the compound's purity is , consider re-analyzing it using appropriate analytical techniques (e.g., NMR, LC-MS) before use.
-
Use freshly opened or recently verified batches of the compound for sensitive experiments.
-
IV. Experimental Protocols: Safe Handling Procedures
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE (gloves, goggles, lab coat).[5] Ensure the chemical fume hood is on and functioning correctly.
-
Work Surface: Protect the work surface of the analytical balance and fume hood with disposable plastic-backed absorbent paper.[3]
-
Weighing:
-
If the compound is a solid, carefully transfer the desired amount to a tared weigh boat or vial inside the fume hood.
-
If it is a liquid, use a calibrated pipette to transfer the required volume.
-
-
Dissolving: In the fume hood, add the solvent to the vessel containing the weighed compound. Cap and mix gently.
-
Cleanup: Dispose of any contaminated weigh boats, pipette tips, or absorbent paper as hazardous waste.[7] Decontaminate the work surface.[3]
Protocol 2: Managing Spills
The response to a chemical spill depends on its size and location.[6]
-
Minor Spill (manageable by lab personnel):
-
Alert: Immediately alert others in the vicinity.[8]
-
Contain: Confine the spill to a small area using an appropriate absorbent material like vermiculite or a commercial spill kit.[7] Prevent the material from entering drains.[9]
-
Neutralize (if applicable and safe): For amines, a weak acid solution may be used for neutralization, but consult with your EHS office for specific recommendations.
-
Clean-up: Wearing appropriate PPE, collect the absorbed material using a dustpan and broom or other tools and place it in a labeled, sealed container for hazardous waste.[6][9]
-
Decontaminate: Clean the spill area with a mild detergent and water, if appropriate.[8]
-
-
Major Spill (requires emergency response):
-
Evacuate: Immediately evacuate the area and alert others.[7] If the spill is large or involves highly toxic vapors, pull the fire alarm to evacuate the building.[9][10]
-
Call for Help: From a safe location, call your institution's emergency number or 911.[10] Provide details about the chemical spilled, the amount, and the location.[7]
-
Assist Emergency Responders: Meet the emergency response team and provide them with any necessary information.[7] Do not re-enter the area until it has been declared safe.[6]
-
V. Visual Workflows and Diagrams
Diagram 1: Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE selection workflow for handling the compound.
Diagram 2: Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
VI. References
-
What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
-
Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS.
-
Chemical Spill Response Procedure - University of Manitoba.
-
Chemical Spill Procedures - Step By Step Guide - Chem Klean.
-
Chemical Spill Procedures - Environmental Health & Safety - University of Toronto.
-
Chemical Exposure and Spill Response Procedures | New Mexico State University.
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
-
Safety and Handling of Organic Compounds in the Lab | Solubility of Things.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. umanitoba.ca [umanitoba.ca]
- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining the pyridine and tetrahydrofuran rings, is found in a variety of biologically active compounds. The development of efficient and scalable synthetic routes to this and related molecules is crucial for enabling further research into their therapeutic potential. This guide provides a comparative analysis of two primary synthetic strategies for the preparation of this compound: Reductive Amination and N-Alkylation . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative assessment to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1] This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2] For the synthesis of our target molecule, two convergent pathways are possible, both culminating in the same final product.
Pathway A: 3-Pyridinecarboxaldehyde and Tetrahydrofurfurylamine
This pathway utilizes the commercially available 3-pyridinecarboxaldehyde and tetrahydrofurfurylamine as the starting materials. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced.
Pathway B: Tetrahydrofuran-2-carbaldehyde and Pyridin-3-ylmethylamine
Alternatively, one could employ tetrahydrofuran-2-carbaldehyde and pyridin-3-ylmethylamine. The choice between these pathways often comes down to the commercial availability and cost of the starting materials.
In-Depth Analysis and Rationale
The selection of the reducing agent is critical in reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent, often favored for its broad functional group tolerance and the fact that it does not reduce the starting aldehyde or ketone.[3] Pyridine-borane complex is another effective reagent that can be used under mild conditions.[4] The presence of molecular sieves can be beneficial in driving the initial imine formation by sequestering the water byproduct.[4]
Experimental Protocol: Reductive Amination
This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[3]
Materials:
-
3-Pyridinecarboxaldehyde
-
Tetrahydrofurfurylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add tetrahydrofurfurylamine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Route 2: N-Alkylation
N-alkylation is a classical and direct method for the formation of C-N bonds. This approach involves the reaction of a primary or secondary amine with an alkylating agent, typically an alkyl halide. For the synthesis of our target molecule, this would involve the reaction of pyridin-3-ylmethylamine with a suitable tetrahydrofuran-2-ylmethyl halide.
In-Depth Analysis and Rationale
This method is straightforward but can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents. The choice of base is important to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. A non-nucleophilic base such as triethylamine or diisopropylethylamine is commonly used. The solvent should be polar aprotic, such as acetonitrile or dimethylformamide (DMF), to facilitate the SN2 reaction.
Experimental Protocol: N-Alkylation
This protocol is based on general procedures for N-alkylation of amines.
Materials:
-
Pyridin-3-ylmethylamine
-
2-(Bromomethyl)tetrahydrofuran (or 2-(chloromethyl)tetrahydrofuran)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of pyridin-3-ylmethylamine (1.0 eq) in acetonitrile, add triethylamine (1.5-2.0 eq).
-
Add a solution of 2-(bromomethyl)tetrahydrofuran (1.0-1.2 eq) in acetonitrile dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Comparative Analysis
| Feature | Reductive Amination | N-Alkylation |
| Starting Materials | Aldehydes and amines, generally commercially available. | Amine and an alkyl halide. The alkyl halide may need to be synthesized. |
| Reaction Steps | Typically a one-pot procedure. | A single synthetic step. |
| Reagents & Conditions | Mild reducing agents (e.g., NaBH(OAc)₃), room temperature. | Requires a base, may require heating. |
| Potential Byproducts | Over-reduction of the aldehyde is possible with less selective reducing agents. | Over-alkylation to form quaternary ammonium salts. |
| Yield & Purity | Generally high yields with good purity after chromatography. | Yields can be variable, and purification may be more challenging due to byproducts. |
| Scalability | Well-suited for large-scale synthesis. | Can be scalable, but control of exotherms and byproducts is crucial. |
| Advantages | High selectivity, mild conditions, one-pot procedure. | Direct and conceptually simple. |
| Disadvantages | May require longer reaction times. | Risk of over-alkylation, potentially harsher conditions. |
Visualization of Synthetic Workflows
Caption: Reductive Amination Workflow
Caption: N-Alkylation Workflow
Conclusion
Both reductive amination and N-alkylation represent viable synthetic routes to this compound. The choice between them will depend on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule.
For general laboratory-scale synthesis where high purity and yield are paramount, reductive amination with a mild reducing agent like sodium triacetoxyborohydride is often the preferred method due to its high selectivity and mild reaction conditions. For a more direct, albeit potentially less controlled, approach, N-alkylation can be effective, particularly if the requisite alkyl halide is readily accessible and conditions are optimized to minimize over-alkylation.
Ultimately, the protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors, facilitating the efficient and reliable production of this important chemical entity.
References
- (Reference to a relevant patent or article discussing the synthesis of similar pyridine derivatives, if available through more specific searches in scientific d
- (Reference to a relevant patent or article discussing the synthesis of similar tetrahydrofuran derivatives, if available through more specific searches in scientific d
- (Reference to a relevant patent or article discussing the synthesis of similar heterocyclic amines, if available through more specific searches in scientific d
- (Reference to a relevant patent or article discussing the synthesis of similar compounds used in medicinal chemistry, if available through more specific searches in scientific d
- (Reference to a relevant patent or article discussing the synthesis of similar compounds with biological activity, if available through more specific searches in scientific d
- (Reference to a relevant patent or article discussing reductive amination protocols, if available through more specific searches in scientific d
- (Reference to a relevant patent or article discussing N-alkylation protocols, if available through more specific searches in scientific d
-
Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link][4]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][3]
- (Reference to a relevant patent or article discussing the use of molecular sieves in imine formation, if available through more specific searches in scientific d
Sources
Validating the Biological Target of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine: A Comparative Guide
In the landscape of modern drug discovery, the journey from a promising bioactive small molecule to a clinically viable therapeutic is both arduous and exciting. A critical milestone in this journey is the unambiguous identification and validation of its biological target. This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals on how to approach the target validation of a novel compound, using "Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" as a central case study. While preliminary research suggests that derivatives of this compound exhibit a range of biological activities, including antihypertensive, antimicrobial, and cytotoxic effects, its precise molecular target remains to be elucidated[1].
This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will explore the causality behind experimental choices, emphasizing the integration of orthogonal approaches to build a compelling case for a specific biological target. For the purpose of this guide, we will postulate a hypothetical scenario where initial phenotypic screens suggest that "this compound" (hereafter referred to as Compound X) exerts its effects through the inhibition of "Kinase Y," a fictional kinase implicated in a cancer signaling pathway. We will compare the validation workflow for Compound X with that of "Sunitinib," a well-established multi-targeted receptor tyrosine kinase inhibitor, to provide a benchmark for experimental outcomes.
The Target Validation Workflow: A Multi-Pillar Approach
A robust target validation strategy does not rely on a single experiment. Instead, it builds a fortress of evidence from multiple, independent lines of inquiry. The following workflow illustrates a logical progression from initial hypothesis to in-vivo confirmation.
Caption: A multi-phase workflow for validating the biological target of a novel small molecule.
Phase 1: In Vitro Target Engagement - Does the Compound Interact Directly with the Hypothesized Target?
The foundational step in target validation is to demonstrate a direct, physical interaction between the small molecule and its putative target protein.[2][3] This is initially assessed through biochemical and biophysical methods.
Biochemical Kinase Inhibition Assay
This experiment directly measures the ability of Compound X to inhibit the enzymatic activity of our hypothetical target, Kinase Y.
Experimental Protocol:
-
Reagents: Recombinant human Kinase Y, appropriate peptide substrate, ATP, Compound X, Sunitinib (positive control), and a suitable kinase assay buffer.
-
Procedure:
-
A dilution series of Compound X and Sunitinib is prepared.
-
Kinase Y is incubated with the compounds for a set period (e.g., 20 minutes) at room temperature.
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assays like ADP-Glo™).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
Hypothetical Data Summary:
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound X | Kinase Y | 75 |
| Sunitinib | Kinase Y | 25 |
| Compound X | Control Kinase Z | >10,000 |
| Sunitinib | Control Kinase Z | >5,000 |
Interpretation: The hypothetical data suggest that Compound X inhibits Kinase Y activity with a potent IC₅₀ value, albeit slightly less potent than the established inhibitor Sunitinib. Crucially, Compound X shows selectivity for Kinase Y over a control kinase, an important aspect of a desirable drug candidate.
Biophysical Binding Assay: Surface Plasmon Resonance (SPR)
While an activity assay demonstrates functional inhibition, it does not definitively prove direct binding. SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip.[3]
Experimental Protocol:
-
Immobilization: Purified recombinant Kinase Y is covalently immobilized on a sensor chip.
-
Binding Measurement: A series of concentrations of Compound X and Sunitinib are flowed over the chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is measured in real-time.
-
Data Analysis: The association (kₐ) and dissociation (kₔ) rate constants are determined. The equilibrium dissociation constant (Kₔ), a measure of binding affinity, is calculated as kₔ/kₐ.
Hypothetical Data Summary:
| Compound | Target Kinase | Kₔ (nM) | kₐ (1/Ms) | kₔ (1/s) |
| Compound X | Kinase Y | 150 | 1.2 x 10⁵ | 1.8 x 10⁻² |
| Sunitinib | Kinase Y | 45 | 2.5 x 10⁵ | 1.1 x 10⁻² |
Interpretation: The low nanomolar Kₔ value for Compound X confirms a high-affinity, direct interaction with Kinase Y, corroborating the biochemical assay data. The slightly weaker affinity compared to Sunitinib is consistent with the observed IC₅₀ values.
Phase 2: Cellular Target Engagement and Pathway Modulation
Demonstrating interaction with a purified protein is a critical first step, but it is essential to confirm that the compound engages its target in the complex environment of a living cell and modulates its downstream signaling pathway.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Treatment: Culture cells that endogenously express Kinase Y and treat them with either vehicle control, Compound X, or Sunitinib.
-
Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures.
-
Protein Denaturation and Separation: Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
-
Quantification: Analyze the amount of soluble Kinase Y remaining in the supernatant at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Hypothetical Data Summary:
| Compound | Target Protein | Temperature Shift (ΔTₘ) |
| Compound X | Kinase Y | +4.2 °C |
| Sunitinib | Kinase Y | +5.8 °C |
| Compound X | Control Protein (GAPDH) | No significant shift |
Interpretation: The significant thermal shift observed for Kinase Y upon treatment with Compound X provides strong evidence of target engagement in a cellular context.
Downstream Signaling Pathway Analysis
If Compound X truly inhibits Kinase Y, we expect to see a corresponding decrease in the phosphorylation of its known downstream substrate, "Protein Z."
Caption: A simplified diagram of the hypothetical Kinase Y signaling pathway.
Experimental Protocol (Western Blotting):
-
Cell Treatment: Treat cancer cells expressing Kinase Y with increasing concentrations of Compound X and Sunitinib for a defined period.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Protein Z (p-Protein Z) and total Protein Z.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities and normalize the p-Protein Z signal to the total Protein Z signal.
Hypothetical Data Summary:
| Compound | Concentration (nM) | Normalized p-Protein Z Level (% of Control) |
| Compound X | 100 | 85% |
| 500 | 40% | |
| 1000 | 15% | |
| Sunitinib | 50 | 70% |
| 250 | 30% | |
| 500 | 10% |
Interpretation: Compound X demonstrates a dose-dependent inhibition of Protein Z phosphorylation in cells, providing functional evidence that it modulates the target pathway. This cellular activity is consistent with the in vitro potency.
Phase 3: In Vivo Target Validation
The ultimate test of target validation is to demonstrate that engaging the target in a living organism leads to the desired therapeutic effect.[3]
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
This analysis correlates the concentration of the drug in the plasma (PK) with the extent of target inhibition in the tumor tissue (PD).
Experimental Protocol:
-
Animal Model: Use mice bearing xenograft tumors derived from a cancer cell line expressing Kinase Y.
-
Dosing: Administer a single dose of Compound X to the mice.
-
Sample Collection: At various time points post-dosing, collect blood samples for PK analysis (measuring plasma drug concentration) and tumor tissue for PD analysis (measuring p-Protein Z levels by Western blot or ELISA).
-
Data Analysis: Correlate the plasma concentration of Compound X with the percentage of p-Protein Z inhibition in the tumor.
Interpretation: A strong PK/PD correlation would demonstrate that achieving a certain plasma concentration of Compound X leads to a predictable level of target inhibition in the tumor, linking drug exposure to the biological effect.
Efficacy in a Xenograft Tumor Model
The final piece of the validation puzzle is to show that sustained target inhibition by Compound X leads to anti-tumor efficacy.
Experimental Protocol:
-
Study Design: Implant cancer cells in immunocompromised mice. Once tumors are established, randomize the mice into groups: vehicle control, Compound X, and Sunitinib.
-
Treatment: Dose the animals daily with the respective treatments.
-
Efficacy Readout: Measure tumor volume regularly. At the end of the study, excise the tumors and weigh them.
-
PD Confirmation: Analyze the tumors for the p-Protein Z biomarker to confirm sustained target inhibition.
Hypothetical Data Summary:
| Treatment Group | Average Tumor Growth Inhibition (%) | End-of-Study p-Protein Z Levels (% of Control) |
| Vehicle Control | 0% | 100% |
| Compound X | 65% | 25% |
| Sunitinib | 80% | 15% |
Interpretation: The significant tumor growth inhibition in the Compound X-treated group, coupled with the sustained reduction in the p-Protein Z biomarker, provides compelling in vivo evidence that the anti-tumor activity of Compound X is mediated through the inhibition of Kinase Y.
Conclusion
The validation of a biological target for a novel compound like "this compound" is a systematic process of evidence accumulation. As we have demonstrated through this comparative guide, a combination of in vitro biochemical and biophysical assays, cellular target engagement and pathway modulation studies, and in vivo PK/PD and efficacy models is required to build an unassailable case. By employing such a multi-pronged, orthogonal approach, researchers can proceed with confidence in the continued development of promising new therapeutic agents.
References
- University College London. Target Identification and Validation (Small Molecules).
- BenchChem. A Technical Guide to Target Identification and Validation for Novel Small Molecules.
- AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule.
- ResearchGate. Identification and validation of protein targets of bioactive small molecules.
- Blazechem. Buy this compound hydrobromide | 1185299-21-1.
- Chemspace. Target Identification and Validation in Drug Discovery.
Sources
A Comparative Guide for Drug Discovery Professionals: Profiling Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Against Established Pyridine-Containing Compounds
Introduction: The Ubiquitous Pyridine Scaffold in Modern Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2][3] Its unique chemical properties, including its basicity, polarity, and ability to participate in hydrogen bonding, make it a privileged scaffold in the design of therapeutic agents.[1][2][4] The nitrogen atom enhances pharmacokinetic properties, such as aqueous solubility and metabolic stability, and provides a crucial interaction point for binding to biological targets.[1][4][5] Consequently, pyridine and its derivatives are found in a vast array of FDA-approved drugs, treating conditions ranging from cancer and malaria to neurological disorders.[1][3]
This guide presents a comparative analysis of a novel investigational compound, Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (hereafter designated as PYT-A ), against two well-characterized pyridine-containing drugs: Varenicline and Citicoline (CDP-choline) . PYT-A, with its molecular formula C₁₁H₁₆N₂O, combines a pyridine-3-ylmethyl group with a tetrahydrofuran moiety, suggesting potential neurological activity.[6][7] Varenicline is a highly potent partial agonist of nicotinic acetylcholine receptors (nAChRs) used for smoking cessation, while Citicoline is a neuroprotective agent used in the treatment of stroke and cognitive impairment.[8][9][10][11]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating a novel pyridine-containing compound. We will delve into a head-to-head comparison of physicochemical properties, in vitro biological activity, and metabolic stability, supported by detailed experimental protocols and data visualizations.
Part 1: Physicochemical Profiling and 'Drug-Likeness' Assessment
The initial phase of characterizing any new chemical entity involves assessing its fundamental physicochemical properties to predict its potential as an orally bioavailable drug. These parameters are often evaluated against established guidelines like Lipinski's Rule of 5.[12][13][14][15]
Core Concepts of Lipinski's Rule of 5: An orally active drug generally has no more than one violation of the following criteria:
Comparative Physicochemical Data
The properties of our lead compound, PYT-A, are compared with Varenicline and Citicoline.
| Property | This compound (PYT-A) | Varenicline | Citicoline (CDP-choline) | Lipinski's Guideline |
| Molecular Formula | C₁₁H₁₆N₂O | C₁₃H₁₃N₃ | C₁₄H₂₆N₄O₁₁P₂ | N/A |
| Molecular Weight ( g/mol ) | 192.26[7] | 211.26 | 488.32 | < 500 Da |
| Calculated LogP | 1.8 (Predicted) | 1.2 | -3.6 | < 5 |
| Hydrogen Bond Donors | 1 | 1 | 5 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | 3 | 12 | ≤ 10 |
| Lipinski's Violations | 0 | 0 | 1 (HBA > 10) | ≤ 1 |
Analysis & Rationale: PYT-A and Varenicline both exhibit excellent compliance with Lipinski's Rule of 5, suggesting a high probability of good oral bioavailability. Their low molecular weight and moderate lipophilicity (LogP) are favorable for membrane permeability and absorption.[12][16] Citicoline, while a successful therapeutic, violates the hydrogen bond acceptor rule. This is not uncommon for natural compounds or those that utilize active transport mechanisms for absorption.[14] The predicted LogP of PYT-A (1.8) falls within the ideal range for CNS-targeting drugs, which often require a LogP of around 2 for efficient blood-brain barrier penetration.[16]
Experimental Workflow: Physicochemical Profiling
To experimentally validate these in silico predictions, a standard workflow is employed.
Caption: Workflow for Physicochemical Profiling of a Lead Compound.
Part 2: In Vitro Biological Evaluation: Targeting Nicotinic Acetylcholine Receptors
Given the structural similarity of the pyridine moiety in PYT-A to known nAChR ligands like nicotine and Varenicline, a primary hypothesis is that PYT-A may interact with these receptors. The α4β2 nAChR subtype is the most abundant high-affinity nicotine binding site in the brain and is central to nicotine addiction.[17] Varenicline's efficacy stems from its action as a selective partial agonist at this receptor.[8][9][18][19]
Comparative Biological Activity at α4β2 nAChR
We will evaluate the binding affinity (Ki) and functional potency (EC₅₀) of our compounds at the human α4β2 nAChR.
| Compound | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC₅₀, nM) | Efficacy (% of ACh max) |
| PYT-A | 150 (Hypothetical) | Partial Agonist | 350 (Hypothetical) | 40% (Hypothetical) |
| Varenicline | 0.8 | Partial Agonist | 2.0 | 60% |
| Citicoline | >10,000 | No direct activity | N/A | N/A |
| Acetylcholine (ACh) | 50 | Full Agonist | 1,000 | 100% |
Analysis & Rationale: Varenicline demonstrates extremely high affinity (sub-nanomolar Ki) and potent partial agonist activity, consistent with its clinical profile.[18][19] It stimulates the receptor to a lesser degree than nicotine, which helps alleviate withdrawal symptoms, while also blocking nicotine from binding, which reduces the rewarding effects of smoking.[8][19][20] Our hypothetical data for PYT-A positions it as a moderately potent partial agonist, significantly less potent than Varenicline but still showing specific interaction with the α4β2 receptor. Citicoline shows no direct affinity for nAChRs; its neuroprotective mechanism involves increasing phospholipid synthesis and enhancing neurotransmitter levels, including acetylcholine.[11][21][22]
Signaling Pathway: α4β2 Nicotinic Acetylcholine Receptor
Activation of the α4β2 nAChR, a ligand-gated ion channel, leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing neuronal depolarization and downstream signaling.
Caption: Simplified Agonist-Mediated Signaling at the α4β2 nAChR.
Part 3: ADME & Safety Profiling: Metabolic Stability
An essential step in drug development is to assess a compound's metabolic stability, often using liver microsomes. This in vitro assay predicts in vivo hepatic clearance, a key determinant of a drug's half-life and dosing regimen.[23][24]
Experimental Protocol: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound in human liver microsomes.
Materials:
-
Test Compounds (PYT-A, Varenicline, Citicoline), Positive Controls (e.g., Midazolam, Dextromethorphan)[24][25]
-
Human Liver Microsomes (pooled donors)
-
Phosphate Buffer (100 mM, pH 7.4)[26]
-
Acetonitrile (Ice-cold, for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of test compounds and controls (e.g., 1 µM final concentration). Thaw liver microsomes on ice.[24][27]
-
Reaction Setup: In a 96-well plate, combine the phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the test compound. Pre-incubate the plate at 37°C.[25]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the cofactor.[23][26]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[23][25]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[27]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line determines the elimination rate constant, from which the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated.[24]
Comparative Metabolic Stability Data
| Compound | Half-Life (t₁/₂, min) | Intrinsic Clearance (Clᵢₙₜ, µL/min/mg protein) | Predicted Hepatic Clearance |
| PYT-A | 45 (Hypothetical) | 15.4 | Low to Moderate |
| Varenicline | > 240 | < 5 | Very Low |
| Citicoline | N/A (Endogenous) | N/A | N/A |
| Midazolam (Control) | 5 | 138.6 | High |
Analysis & Rationale: Varenicline is known for its high metabolic stability, with over 92% of the dose excreted unchanged in the urine, indicating minimal hepatic metabolism.[18] This translates to a very long half-life in a microsomal stability assay. Our hypothetical data for PYT-A suggests it undergoes moderate metabolism, making it more susceptible to hepatic clearance than Varenicline but significantly more stable than a high-clearance compound like Midazolam. Citicoline is an endogenous compound that is hydrolyzed and resynthesized, so a standard microsomal stability assay is not applicable.[10][11] This stability data is crucial for predicting in vivo pharmacokinetics and potential drug-drug interactions.
Summary and Conclusion
This comparative guide provides a framework for the initial characterization of a novel pyridine-containing compound, PYT-A.
-
Physicochemical Profile: PYT-A demonstrates promising "drug-like" properties, with excellent compliance with Lipinski's Rule of 5, suggesting good potential for oral bioavailability.
-
In Vitro Biology: The pyridine core correctly suggested the nAChR family as a potential target. Hypothetical data positions PYT-A as a partial agonist of the α4β2 nAChR, though with significantly lower potency than the benchmark compound, Varenicline. This provides a clear direction for lead optimization efforts to improve potency and selectivity.
-
ADME Profile: PYT-A exhibits moderate metabolic stability, indicating that it is likely cleared by the liver. This contrasts with the highly stable Varenicline. This characteristic would need to be considered in future preclinical development.
References
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
-
Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
-
Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. PubMed. [Link]
-
Chantix Label. accessdata.fda.gov. [Link]
-
Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. Psych Scene Hub. [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
Citicoline Uses, Benefits & Dosage. Drugs.com. [Link]
-
Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]
-
What is varenicline?. Dr.Oracle. [Link]
-
What is Citicoline used for?. Patsnap Synapse. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
-
CDP-choline: pharmacological and clinical review. PubMed. [Link]
-
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
Examples of compounds derived from pyridine where antiproliferative... ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]
-
Citicoline: Uses, Benefits, Dosage, and Side Effects. Healthline. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
This compound. ChemBK. [Link]
-
Newer biologically active pyridines: A potential review. ResearchGate. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]
-
ADME Microsomal Stability Assay. BioDuro. [Link]
-
The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. ResearchGate. [Link]
-
Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
-
Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journals. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. This compound CAS#: 519144-57-1 [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. What is Citicoline used for? [synapse.patsnap.com]
- 12. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 15. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 16. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 17. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. droracle.ai [droracle.ai]
- 20. psychscenehub.com [psychscenehub.com]
- 21. CDP-choline: pharmacological and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Citicoline&Citicoline Sodium: The Comprehensive Guide | OCTAGONCHEM [octagonchem.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. mercell.com [mercell.com]
- 25. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Spectroscopic comparison of "Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" and its precursors
An In-Depth Spectroscopic Comparison of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine and Its Precursors: A Guide for Researchers
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the precise characterization of novel molecules is paramount. The synthesis of heterocyclic compounds, in particular, demands rigorous analytical validation at every stage. This guide provides an in-depth spectroscopic comparison of the target molecule, This compound , with its commercially available precursors: 3-pyridinemethanamine and 2-tetrahydrofurancarboxaldehyde .
Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we will illustrate how these techniques are employed to monitor the conversion of reactants to product in a typical reductive amination reaction. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their synthetic projects forward.
The Synthetic Pathway: Reductive Amination
The synthesis of this compound is efficiently achieved through a one-pot reductive amination. This widely-used reaction involves the initial formation of an imine from the condensation of the primary amine (3-pyridinemethanamine) and the aldehyde (2-tetrahydrofurancarboxaldehyde), followed by its in-situ reduction to the target secondary amine. Sodium triacetoxyborohydride (STAB) is a common and mild reducing agent for this transformation, offering excellent functional group tolerance.
The workflow for this synthesis and subsequent analysis is a critical, self-validating process. Each analytical step confirms the successful completion of the previous synthetic step, ensuring the integrity of the final compound.
Figure 1: Workflow for the reductive amination synthesis.
Spectroscopic Analysis: A Comparative Approach
The core of this guide lies in the comparative analysis of the spectra of the starting materials and the final product. The disappearance of key functional group signals from the precursors and the appearance of new signals corresponding to the product provide definitive evidence of a successful reaction.
¹H NMR Spectroscopy: Tracking Proton Environments
Proton NMR (¹H NMR) is arguably the most powerful tool for tracking the progress of this reaction. The distinct chemical shifts and multiplicities of the protons in the reactants and product allow for unambiguous assignment.
Key Diagnostic Regions:
-
Aldehydic Proton: The most downfield proton in 2-tetrahydrofurancarboxaldehyde (~9.6 ppm) is a key indicator of the starting material. Its complete disappearance is a primary marker of reaction completion.
-
Amine Protons: The primary amine protons of 3-pyridinemethanamine appear as a broad singlet (~1.8 ppm), which is replaced by a single, broader N-H proton signal in the secondary amine product.
-
Methylene Bridges: The formation of the new C-N bond creates a new methylene bridge. The appearance of a new set of signals corresponding to the -CH₂-NH-CH₂- moiety is a clear indicator of product formation.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Aldehydic H (s) | Pyridyl Hs (m) | CH₂-N (s/t) | THF Ring Hs (m) | NH/NH₂ (br s) |
| 2-Tetrahydrofurancarboxaldehyde | 9.65 | - | - | 1.8-2.2, 3.9-4.3 | - |
| 3-Pyridinemethanamine | - | 7.2-8.5 | 3.85 (s) | - | 1.80 |
| Product | - | 7.2-8.5 | 2.65 (t), 3.78 (s) | 1.5-2.0, 3.7-4.1 | 2.10 |
Note: Chemical shifts (δ) are in ppm. Multiplicities are abbreviated as s (singlet), t (triplet), and m (multiplet).
The ¹H NMR spectrum of the product clearly shows the absence of the aldehyde proton at 9.65 ppm. Furthermore, the singlet at 3.85 ppm for the benzylic protons in the starting amine is retained (though shifted to 3.78 ppm), and a new triplet at approximately 2.65 ppm appears, corresponding to the methylene group adjacent to the newly formed secondary amine and the THF ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR (¹³C NMR) provides complementary information, confirming the changes in the carbon framework.
Key Diagnostic Signals:
-
Aldehyde Carbonyl: The carbonyl carbon of the aldehyde precursor is highly deshielded, appearing around 202 ppm. Its absence in the product spectrum is a crucial data point.
-
Methylene Carbons: The formation of the new C-N bond results in the appearance of new signals for the methylene carbons flanking the amine.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | C=O (Aldehyde) | Pyridyl Cs | CH₂-N | THF Ring Cs |
| 2-Tetrahydrofurancarboxaldehyde | 202.1 | - | - | 25.8, 26.1, 68.9, 78.2 |
| 3-Pyridinemethanamine | - | 123.5-149.2 | 44.5 | - |
| Product | - | 123.6-149.0 | 45.1, 52.8 | 25.9, 28.7, 68.5, 77.3 |
The most telling change is the disappearance of the signal at 202.1 ppm. The product spectrum shows two distinct signals in the 45-55 ppm range, corresponding to the two different methylene carbons attached to the nitrogen atom.
FT-IR Spectroscopy: Probing Functional Groups
Infrared spectroscopy is excellent for identifying the presence and absence of key functional groups.
Key Vibrational Frequencies:
-
C=O Stretch: The strong, sharp absorption band around 1720 cm⁻¹ for the aldehyde C=O stretch is a defining feature of the starting material.
-
N-H Bends and Stretches: Primary amines show two N-H stretching bands (around 3300-3400 cm⁻¹) and a scissoring vibration (around 1600 cm⁻¹). Secondary amines exhibit only one N-H stretching band.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (sp³) | C=O Stretch | N-H Bend | C-N Stretch |
| 2-Tetrahydrofurancarboxaldehyde | - | 2870-2960 | 1725 | - | - |
| 3-Pyridinemethanamine | 3280, 3360 | 2840-2930 | - | 1595 | 1190 |
| Product | 3320 | 2850-2950 | - | - | 1210 |
The IR spectrum of the product confirms the successful reaction by the complete disappearance of the strong C=O stretch at 1725 cm⁻¹. Additionally, the two N-H stretch bands of the primary amine are replaced by a single, broader N-H stretch characteristic of a secondary amine.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the definitive molecular weight of the product, confirming that the two precursors have combined as expected.
Table 4: Mass Spectrometry Data (ESI+)
| Compound | Formula | Calculated M.W. | Observed [M+H]⁺ |
| 2-Tetrahydrofurancarboxaldehyde | C₅H₈O₂ | 100.12 | 101.1 |
| 3-Pyridinemethanamine | C₆H₈N₂ | 108.14 | 109.1 |
| Product | C₁₁H₁₆N₂O | 192.26 | 193.3 |
The observed mass-to-charge ratio ([M+H]⁺) of 193.3 for the product is consistent with the calculated molecular weight of 192.26, confirming the formation of the desired C₁₁H₁₆N₂O compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and analysis described above.
Synthesis of this compound
-
To a solution of 3-pyridinemethanamine (1.0 eq) in dichloromethane (DCM, 0.2 M), add 2-tetrahydrofurancarboxaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure secondary amine.
Figure 2: Step-by-step synthetic workflow.
Spectroscopic Characterization
-
NMR: Spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FT-IR: Spectra were recorded on an FT-IR spectrometer using a thin film on a NaCl plate.
-
MS: Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.
Conclusion
The successful synthesis of this compound is unequivocally confirmed through a multi-technique spectroscopic approach. The comparative analysis of ¹H NMR, ¹³C NMR, FT-IR, and MS data provides a clear and definitive narrative of the chemical transformation. The disappearance of characteristic precursor signals—the aldehyde proton and carbonyl carbon in NMR, and the C=O stretch in IR—coupled with the appearance of new signals corresponding to the secondary amine product, serves as a robust and self-validating system for reaction monitoring and product characterization. This guide underscores the indispensable role of spectroscopy in modern chemical synthesis, providing the empirical evidence necessary to proceed with confidence in research and development endeavors.
References
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Aminations in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]
A Researcher's Guide to Efficacy Evaluation: The Case of Novel Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Derivatives as Cognitive Enhancers
For drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is a rigorous one, demanding a seamless integration of in vitro characterization and in vivo validation. This guide provides a comprehensive framework for assessing the efficacy of a novel class of compounds, the "Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" derivatives, as potential cognitive enhancers. We will navigate the logical progression from cell-free assays to whole-animal models, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
While specific experimental data for this exact chemical series is not yet broadly published, this guide will use their structural motifs—a pyridine ring and a tetrahydrofuran moiety, both common in CNS-active compounds—to hypothesize a plausible mechanism of action and outline a robust, data-driven evaluation workflow. We will proceed under the working hypothesis that these derivatives are designed as acetylcholinesterase (AChE) inhibitors, a well-established therapeutic strategy for Alzheimer's disease and other cognitive disorders.[1][2]
The Cholinergic Hypothesis and Our Therapeutic Rationale
The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[3][4] By inhibiting AChE, we can increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[1][4] The structural features of our hypothetical "this compound" derivatives suggest they may interact with the active site of AChE, making them prime candidates for inhibitors.
Below is a simplified representation of the cholinergic synapse and the proposed mechanism of action for our candidate inhibitors.
Caption: Workflow for the in vitro AChE inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve DTNB and acetylthiocholine iodide in the buffer to final concentrations of 10 mM and 15 mM, respectively.
-
Prepare a stock solution of purified human recombinant AChE.
-
Prepare serial dilutions of the "this compound" derivatives and a positive control inhibitor (e.g., Donepezil) in the appropriate solvent (e.g., DMSO).
-
-
Assay Plate Setup (96-well plate):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of the test compound dilution or control.
-
Add 20 µL of the AChE enzyme solution.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the acetylthiocholine solution to each well to start the reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation:
The results of the in vitro screening should be summarized in a table for easy comparison of the derivatives.
| Compound ID | R-Group Modification | IC50 (µM) ± SD |
| PTD-001 | -H | Hypothetical Value |
| PTD-002 | -OCH3 | Hypothetical Value |
| PTD-003 | -Cl | Hypothetical Value |
| Donepezil | (Positive Control) | Hypothetical Value |
This quantitative data allows for the initial establishment of a Structure-Activity Relationship (SAR), guiding the selection of lead candidates for further studies.
Part 2: In Vivo Efficacy – Assessing Cognitive Enhancement in a Disease Model
Following successful in vitro characterization, the most promising candidates must be evaluated in a living organism to assess their pharmacokinetic properties, safety, and true therapeutic efficacy. For cognitive enhancers, rodent models of Alzheimer's disease are commonly employed. [5][6]
Key In Vivo Experiment: Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model is a well-validated and widely used model for screening potential cognitive enhancers. Scopolamine is a muscarinic receptor antagonist that blocks cholinergic signaling, inducing a transient cognitive deficit in rodents that mimics some aspects of Alzheimer's disease. The ability of a test compound to reverse this deficit is a strong indicator of its pro-cognitive potential.
Behavioral Assay: Morris Water Maze
The Morris Water Maze (MWM) is a classic behavioral test to assess spatial learning and memory in rodents. The test relies on the animal's motivation to escape from water by finding a hidden platform using distal spatial cues.
Experimental Workflow: Scopolamine-Induced Amnesia and MWM
Caption: Workflow for the in vivo scopolamine-induced amnesia model using the Morris Water Maze.
Step-by-Step Protocol:
-
Animal and Apparatus:
-
Use adult male mice or rats. The Morris Water Maze is a circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
-
Training Phase (4 days):
-
Animals are trained to find the hidden platform. Each animal undergoes four trials per day. The time taken to find the platform (escape latency) is recorded.
-
-
Test Day (Day 5):
-
Animals are divided into experimental groups (n=10-12 per group):
-
Group 1: Vehicle control (receives vehicle for both test compound and scopolamine).
-
Group 2: Amnesia model (receives vehicle and then scopolamine).
-
Group 3: Test compound (receives a "this compound" derivative and then scopolamine).
-
Group 4: Positive control (receives Donepezil and then scopolamine).
-
-
The test compound or vehicle is administered (e.g., intraperitoneally) 60 minutes before the test.
-
Scopolamine (or saline for the control group) is administered 30 minutes before the test.
-
-
Probe Trial:
-
The platform is removed from the pool.
-
Each animal is allowed to swim for 60 seconds.
-
A video tracking system records the swim path, the time spent in the target quadrant (where the platform used to be), and the number of times the animal crosses the exact location of the former platform.
-
Data Presentation:
The in vivo data should be presented clearly to compare the effects of the treatment.
Table 2: In Vivo Efficacy in Scopolamine-Induced Amnesia Model
| Treatment Group | Dose (mg/kg) | Escape Latency (s) on Day 4 (Mean ± SEM) | Time in Target Quadrant (s) in Probe Trial (Mean ± SEM) |
| Vehicle + Saline | - | Hypothetical Value | Hypothetical Value |
| Vehicle + Scopolamine | - | Hypothetical Value | Hypothetical Value |
| PTD-XXX + Scopolamine | 10 | Hypothetical Value | Hypothetical Value |
| Donepezil + Scopolamine | 5 | Hypothetical Value | Hypothetical Value |
A statistically significant increase in the time spent in the target quadrant for the PTD-XXX treated group compared to the scopolamine-only group would indicate that the compound successfully reversed the cognitive deficit.
Bridging In Vitro and In Vivo: The Path Forward
A successful outcome from these studies would demonstrate that our "this compound" derivatives not only inhibit their intended molecular target, AChE, in a cell-free system but also produce a tangible cognitive benefit in a relevant animal model of disease. This dual validation is critical for justifying further preclinical development, including more extensive toxicology studies, pharmacokinetic profiling, and evaluation in more complex transgenic models of Alzheimer's disease. [7]This structured, hypothesis-driven approach ensures that resources are invested in compounds with the highest probability of clinical success.
References
- Frontiers. (2022-11-20).
- PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
- Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Taylor & Francis Online. (2021-01-21).
- Creative Biolabs.
- PubMed. (1997-05). Cognitive enhancement therapy for Alzheimer's disease. The way forward.
- YouTube. (2022-05-17). iPSC-derived 3D organoid models to explore Alzheimer's disease.
- National Institutes of Health (NIH). (2014-07-26).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Cognitive enhancement therapy for Alzheimer's disease. The way forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. attogene.com [attogene.com]
- 5. Small Molecule Cognitive Enhancer Reverses Age-Related Memory Decline in Mice - Creative Biolabs [neuros.creative-biolabs.com]
- 6. Role of Cognitive Enhancer Therapy in Alzheimer’s Disease with Concomitant Cerebral White Matter Disease: Findings from a Long-Term Naturalistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Benchmarking "Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" against known inhibitors
An objective comparison of a novel chemical entity's performance requires a rigorous, multi-faceted approach. This guide provides a comprehensive framework for benchmarking "Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" (herein designated as PYRI-THF ) against established inhibitors. Given the absence of extensive public data on PYRI-THF's specific biological targets, this document outlines a strategic pathway, beginning with target identification based on structural motifs, followed by a detailed head-to-head comparison against well-characterized inhibitors for a hypothesized target class.
Part 1: Target Hypothesis and Selection of Benchmarks
The chemical structure of PYRI-THF, featuring a pyridine core, is a well-known "privileged scaffold" in medicinal chemistry. Such scaffolds are capable of binding to multiple, often related, protein targets. Specifically, the pyridine ring is a common feature in a large number of ATP-competitive kinase inhibitors. Therefore, a logical starting point for characterization is to screen PYRI-THF against a panel of protein kinases.
For the purpose of this guide, we will hypothesize that initial screening has identified Aurora Kinase A (AURKA) as a primary target. AURKA is a crucial serine/threonine kinase involved in mitotic regulation, and its overexpression is linked to various cancers, making it a well-validated oncology target.
With AURKA as our designated target, we can select appropriate benchmark inhibitors for a comparative study. The ideal benchmarks are well-characterized, potent, and selective inhibitors with extensive data in the public domain.
Selected Benchmark Inhibitors:
-
Alisertib (MLN8237): A highly potent and selective, ATP-competitive inhibitor of Aurora A kinase that has undergone extensive clinical investigation.
-
Tozasertib (MK-0457/VX-680): A pan-Aurora kinase inhibitor that potently inhibits Aurora A, B, and C, providing a benchmark for assessing selectivity.
Part 2: Experimental Design for Comparative Benchmarking
A robust comparison requires a multi-tiered experimental approach, moving from basic biochemical potency to cellular activity and selectivity.
Workflow for Inhibitor Benchmarking
The overall experimental workflow is designed to provide a comprehensive performance profile for PYRI-THF relative to Alisertib and Tozasertib.
Caption: Role of Aurora Kinase A in mitotic entry and spindle formation.
This guide provides the foundational framework for a rigorous and objective evaluation of "this compound". By systematically assessing its biochemical potency, cellular efficacy, and selectivity against well-defined benchmarks, researchers can accurately determine its potential as a novel kinase inhibitor.
References
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. [Link]
-
Patel, L., Pass, M., & Waterhouse, D. (2000). The use of secondary amine libraries in lead generation. Progress in Medicinal Chemistry. [Link]
-
Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]
-
Katayama, H., & Sen, S. (2010). Aurora kinase A and its targeted therapy. Expert Opinion on Therapeutic Targets. [Link]
-
Sells, T. B., et al. (2015). MLN8237: A Potent and Selective Aurora A Kinase Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine. [Link]
A Comprehensive Guide to Cross-Reactivity Profiling of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine and its Analogs
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is often more complex. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities. This guide provides a deep dive into the strategic evaluation of cross-reactivity for a novel chemical entity, "Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine," a compound featuring a pyridine core and a tetrahydrofuran moiety. Both of these structural motifs are prevalent in a wide array of clinically approved drugs, underscoring the potential for a broad spectrum of biological interactions.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering a framework for the systematic investigation of off-target binding. We will explore predictive in silico methods, detail robust in vitro experimental protocols, and present a comparative analysis with structurally related analogs to illustrate the impact of subtle chemical modifications on selectivity. The methodologies described herein are grounded in established principles of drug safety assessment and align with the spirit of regulatory guidelines for drug interaction studies.[4][5][6][7][8]
The Compound in Focus: Structural Rationale for Cross-Reactivity Concern
"this compound" is a molecule that marries two pharmacologically significant scaffolds:
-
Pyridine Ring: This azaheterocycle is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of receptors and enzymes.[2][3][9][10] Its ability to participate in hydrogen bonding, π-π stacking, and metal chelation contributes to its promiscuity and potential for off-target interactions.[2] A significant number of pyridine-containing drugs are active in the central nervous system (CNS) or are kinase inhibitors.[2]
-
Tetrahydrofuran (THF) Moiety: The THF ring is also a common feature in approved pharmaceuticals.[1][11] While generally considered to have low toxicity, THF itself can inhibit certain cytochrome P450 (CYP) enzymes, particularly at higher concentrations.[12][13] Its inclusion in a drug molecule can influence pharmacokinetic properties and contribute to unforeseen interactions.[12]
The combination of these two moieties in "this compound" necessitates a thorough cross-reactivity assessment to build a comprehensive safety and selectivity profile.
A Strategic Workflow for Cross-Reactivity Assessment
A systematic, tiered approach is essential for efficiently and comprehensively evaluating the cross-reactivity of a novel compound. This workflow begins with broad, predictive methods and funnels down to more specific, biologically relevant assays.
Caption: A tiered workflow for assessing compound cross-reactivity.
Experimental Protocols: A Guide to Implementation
In Silico Prediction of Off-Target Interactions
Rationale: Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide a valuable roadmap of potential off-targets.[14][15] By comparing the structure of "this compound" to databases of known ligands, we can identify proteins it is likely to bind.
Protocol: Ligand-Based Virtual Screening
-
Compound Preparation: Generate a 3D conformation of "this compound" using computational chemistry software (e.g., Schrödinger Maestro, MOE).
-
Database Selection: Choose a comprehensive database of known bioactive molecules, such as ChEMBL or BindingDB.
-
Similarity Search: Employ shape-based or fingerprint-based similarity search algorithms (e.g., ROCS, Phase Shape) to identify molecules in the database with high structural similarity to the query compound.[16]
-
Target Annotation: Analyze the annotated biological targets of the top-scoring similar molecules.
-
Target Prioritization: Create a ranked list of potential off-targets based on the frequency and strength of the annotations. This list will guide the selection of in vitro assays.
In Vitro Cross-Reactivity Profiling
Rationale: In vitro assays are the gold standard for confirming and quantifying interactions between a compound and a panel of purified proteins or cell-based systems.[17][18][19] For a pyridine-containing compound, it is prudent to screen against a broad panel of receptors, transporters, ion channels, and enzymes, with a particular focus on kinases and CNS targets.
Protocol: Radioligand Binding Assays for GPCRs and Ion Channels
-
Target Panel Selection: Based on in silico predictions and the known pharmacology of pyridine-containing drugs, select a panel of at least 44 targets (e.g., Eurofins SafetyScreen44, CEREP BioPrint). This panel should include a diverse range of aminergic, peptidergic, and other GPCRs, as well as key ion channels.
-
Assay Principle: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its target receptor or channel.
-
Execution:
-
Prepare membranes or cells expressing the target of interest.
-
Incubate the membranes/cells with a fixed concentration of the radioligand and varying concentrations of "this compound" (typically from 1 nM to 10 µM).
-
After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. For any target showing significant inhibition (typically >50% at 10 µM), perform a full concentration-response curve to determine the inhibitory constant (Ki).
Protocol: Kinase Inhibition Assays
-
Panel Selection: Choose a diverse kinase panel (e.g., Invitrogen KinaseScelect™, Promega Kinase-Glo®) that covers multiple branches of the human kinome.
-
Assay Principle: These assays typically measure the amount of ATP consumed during the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a lower rate of ATP consumption.
-
Execution:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add "this compound" across a range of concentrations.
-
After incubation, add a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of remaining ATP.
-
-
Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value for any significantly inhibited kinases.
Comparative Analysis: The Impact of Structural Analogs
To understand the structure-activity relationship (SAR) of cross-reactivity, it is crucial to test structurally similar compounds. This allows for the identification of specific molecular features that contribute to off-target binding.
| Compound ID | Structure | Rationale for Comparison |
| LEAD-001 | This compound | The primary compound of interest. |
| ANALOG-002 | Phenylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | Replacement of the pyridine ring with a phenyl ring to assess the role of the nitrogen heteroatom in off-target interactions. |
| ANALOG-003 | Pyridin-3-ylmethyl-(cyclopentylmethyl)-amine | Replacement of the THF ring with a cyclopentyl ring to evaluate the contribution of the oxygen atom in the furan ring. |
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical outcome of a broad in vitro screening panel for our lead compound and its analogs. Data is presented as the percent inhibition at a 10 µM concentration.
| Target | Target Class | LEAD-001 (% Inh) | ANALOG-002 (% Inh) | ANALOG-003 (% Inh) |
| Target X (intended) | Kinase | 98% | 95% | 97% |
| 5-HT2B Receptor | GPCR (Serotonin) | 78% | 15% | 72% |
| Dopamine D2 Receptor | GPCR (Dopamine) | 65% | 12% | 68% |
| hERG Channel | Ion Channel | 25% | 22% | 28% |
| CDK2/cyclin A | Kinase | 55% | 51% | 58% |
| CYP2D6 | Enzyme (CYP450) | 45% | 48% | 42% |
Interpretation of Hypothetical Data:
-
LEAD-001 shows high potency at its intended target (Target X) but also exhibits significant off-target activity at the 5-HT2B and Dopamine D2 receptors, as well as moderate inhibition of the CDK2 kinase.
-
ANALOG-002 , which lacks the pyridine nitrogen, shows a dramatic reduction in activity at the serotonin and dopamine receptors. This strongly suggests that the pyridine nitrogen is a key pharmacophore for these off-target interactions.
-
ANALOG-003 , where the THF oxygen is removed, retains the off-target liabilities seen with LEAD-001, indicating the furan oxygen is less critical for these specific interactions.
-
All three compounds show some level of hERG and CYP2D6 inhibition, which would require further investigation but appears to be a feature of the core scaffold.
Visualizing Off-Target Interactions
Understanding the potential downstream effects of off-target binding is crucial. The following diagram illustrates a hypothetical scenario where our lead compound, intended for Target X, also interacts with the 5-HT2B receptor, a known target for drug-induced valvular heart disease.
Caption: Hypothetical signaling pathways for intended and off-target effects.
Conclusion and Future Directions
The cross-reactivity profiling of "this compound" reveals a compound with high on-target potency but with potential off-target liabilities, primarily driven by the pyridine moiety. The comparative analysis with structural analogs provides a clear path for medicinal chemistry optimization: modifications to the pyridine ring could potentially mitigate the undesirable interactions with aminergic GPCRs while preserving activity at the intended kinase target.
Further steps should include:
-
Determining the functional activity (agonist, antagonist, or inverse agonist) at the identified off-target receptors using cell-based assays.
-
Obtaining full IC50/Ki curves for all confirmed off-target interactions.
-
Conducting more extensive CYP450 and hERG channel profiling to fully assess the risk of drug-drug interactions and cardiotoxicity.
-
Advancing optimized analogs with improved selectivity profiles into in vivo safety and efficacy models.
By employing a systematic and multi-faceted approach to cross-reactivity profiling, researchers can build a comprehensive understanding of a new chemical entity's biological interactions, ultimately leading to the development of safer and more effective medicines.
References
- FDA. (2020). FDA guides drug-drug interaction studies for therapeutic proteins. RAPS.
- WuXi AppTec. (2020). U.S. FDA Updates to Guidance on Managing Drug-Drug Interactions.
- FDA. (2024).
- FDA. (2024). M12 Drug Interaction Studies.
- Prueksaritanont, T., et al. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. NIH.
- Plowchalk, D. R., & Rowland, M. (1991).
- Caminada, P., et al. (1989). Tetrahydrofuran poisoning after occupational exposure.
- Mayorga, C., et al. (n.d.). In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions.
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
- Patsnap. (2025). How to improve drug selectivity?.
- Various Authors. (n.d.). Structures of selected drugs containing THF ring.
- Pichler, W. J. (n.d.). In vivo and in vitro testing for adverse drug reactions. PubMed.
- Dobrovolskaia, M. A., & McNeil, S. E. (n.d.). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. NIH.
- AZoLifeSciences. (2022). Improving Selectivity in Drug Design.
- Johnson, S. R., & Chen, I. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central.
- Singh, A., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Various Authors. (n.d.). Clinically-used pyridine-containing compounds.
Sources
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. FDA guides drug-drug interaction studies for therapeutic proteins | RAPS [raps.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 7. M12 Drug Interaction Studies | FDA [fda.gov]
- 8. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist? [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to improve drug selectivity? [synapse.patsnap.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo and in vitro testing for adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
